Product packaging for Chloroethene;ethene(Cat. No.:CAS No. 63231-66-3)

Chloroethene;ethene

Cat. No.: B3068568
CAS No.: 63231-66-3
M. Wt: 90.55 g/mol
InChI Key: KRGNPJFAKZHQPS-UHFFFAOYSA-N
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Description

Chloroethene;ethene is a useful research compound. Its molecular formula is C4H7Cl and its molecular weight is 90.55 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl B3068568 Chloroethene;ethene CAS No. 63231-66-3

Properties

IUPAC Name

chloroethene;ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl.C2H4/c1-2-3;1-2/h2H,1H2;1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGNPJFAKZHQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25037-78-9, 72379-05-6, 107285-75-6
Details Compound: Ethene, chloro-, polymer with ethene, graft
Record name Ethylene-vinyl chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25037-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethene, chloro-, polymer with ethene, graft
Record name Ethene, chloro-, polymer with ethene, chlorinated
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72379-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Ethene, chloro-, polymer with ethene, graft
Record name Ethene, chloro-, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107285-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

90.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Chloroethene and Ethene in Advanced Chemical Research

Significance within Organic Chemistry and Industrial Processes

Ethene (Ethylene)

Ethene (C₂H₄) is the simplest hydrocarbon containing a carbon-carbon double bond, making it a highly reactive and versatile molecule in organic chemistry. Its structure, with sp² hybridized carbon atoms, imparts a planar geometry and a reactive π-bond, which readily participates in addition reactions, polymerization, and other transformations wikipedia.orgunacademy.comfiveable.me. Industrially, ethene is a cornerstone chemical, with global production exceeding 150 million tonnes annually, making it the most produced organic compound worldwide wikipedia.org. Its significance stems from its role as a primary feedstock for numerous essential products. The vast majority of ethene is polymerized to produce polyethylene (B3416737), a ubiquitous plastic used in packaging, films, and containers wikipedia.orgbritannica.comaiche.org. Beyond polyethylene, ethene is oxidized to ethylene (B1197577) oxide, which is then converted to ethylene glycol, a key component in antifreeze and polyester (B1180765) fibers wikipedia.orgbritannica.comchiyodacorp.com. It is also a precursor to acetaldehyde, ethanol, and ethylbenzene, which leads to styrene (B11656) wikipedia.orgbritannica.com.

Chloroethene (Vinyl Chloride)

Chloroethene (C₂H₃Cl), also known as vinyl chloride monomer (VCM), is an organochloride characterized by a vinyl group attached to a chlorine atom. Its industrial importance is almost exclusively tied to its role as the monomer for polyvinyl chloride (PVC) wikipedia.orgbritannica.comwww.gov.ukchemicalbook.com. Over 95% of global chloroethene production is dedicated to PVC manufacturing www.gov.uknih.gov. PVC is a versatile polymer utilized extensively in construction (e.g., pipes, window frames, siding), automotive parts, medical devices, and consumer goods due to its durability, chemical resistance, and cost-effectiveness aiche.orgwikipedia.orgbritannica.com. While its primary application is polymerization, chloroethene has also been historically used in other applications, such as refrigerants and aerosol propellants, though these uses have largely been phased out due to its toxicological profile wikipedia.orgnih.gov.

Historical Context of Chloroethene Scientific Inquiry

The scientific investigation into ethylene's properties and effects predates its widespread industrial application. While its effects on plants were observed as early as 1858 in relation to illumination gas, it was not until 1886 that Dimitry Neljubov identified ethylene as the active component responsible for specific plant growth responses nih.govscielo.brufl.edunumberanalytics.com. By 1934, Richard Gane had definitively demonstrated that plants synthesize ethylene, solidifying its role as a plant hormone, particularly in fruit ripening and senescence nih.govufl.edunumberanalytics.com.

The scientific inquiry into chloroethene has been significantly shaped by its industrial utility and its recognized health impacts. While PVC was first synthesized in the 19th century, its commercial viability was established later, with patents for its polymerization appearing in the early 20th century britannica.com. Research in the mid-20th century revealed chloroethene's potent carcinogenicity, leading to stringent regulatory measures and a focus on safe handling and production processes wikipedia.orgwww.gov.ukchemicalbook.comnih.gov. Earlier uses of chloroethene as a refrigerant and aerosol propellant were discontinued (B1498344) following these discoveries wikipedia.orgnih.gov.

Interrelationships between Chloroethene and Ethene in Chemical Systems

The primary interrelationship between ethene and chloroethene lies in the industrial synthesis of chloroethene, where ethene serves as the fundamental hydrocarbon feedstock. The dominant industrial pathway for chloroethene production is a two-step process britannica.comedurev.ingoogle.com.

Ethylene Dichloride (EDC) Production: Ethene is first reacted with chlorine (Cl₂) in a liquid-phase reaction, typically catalyzed by iron(III) chloride (FeCl₃) or ethylene dibromide, to produce 1,2-dichloroethane (B1671644) (ethylene dichloride, EDC) edurev.ingoogle.com. C₂H₄ + Cl₂ → C₂H₄Cl₂ edurev.in

Thermal Cracking of EDC: The purified EDC is then subjected to thermal cracking at high temperatures (approximately 500 °C) in a furnace. This process decomposes EDC into chloroethene (vinyl chloride) and hydrogen chloride (HCl) britannica.comedurev.ingoogle.com. C₂H₄Cl₂ → CH₂=CHCl + HCl britannica.comedurev.in

An alternative industrial route is the oxychlorination process , where ethene, hydrogen chloride (HCl), and oxygen (or air) are reacted in the presence of a copper catalyst to directly yield chloroethene and water britannica.comgoogle.comresearchgate.netresearchgate.net. C₂H₄ + HCl + ½ O₂ → CH₂=CHCl + H₂O britannica.com

Modern industrial plants often integrate these processes, utilizing the HCl by-product from EDC cracking as a reactant in the oxychlorination step, thereby optimizing resource utilization britannica.comgoogle.com. Ongoing research explores more direct, one-step synthesis methods from ethene, HCl, and oxygen to enhance efficiency and reduce the environmental footprint google.comresearchgate.netresearchgate.netethz.ch.

Properties and Data

The distinct chemical structures of ethene and chloroethene dictate their unique physical and chemical properties, influencing their handling, reactivity, and industrial applications.

Ethene (Ethylene)

PropertyValueSource
Chemical FormulaC₂H₄ wikipedia.org
Molar Mass28.054 g/mol wikipedia.org
AppearanceColorless gas wikipedia.org
OdorFaint "sweet and musky" wikipedia.org
Melting Point-169.2 °C wikipedia.org
Boiling Point-103.7 °C wikipedia.org
Density (gas)1.178 kg/m ³ at 15 °C wikipedia.org
Solubility in Water131 mg/L at 25 °C wikipedia.org
Flash Point-135.85 °C airgas.com
FlammabilityExtremely Flammable Gas airgas.comengineeringtoolbox.com
Industrial Production~150 million tonnes annually (2016) wikipedia.org

Chloroethene (Vinyl Chloride)

PropertyValueSource
Chemical FormulaC₂H₃Cl wikipedia.orgchemicalbook.com
Molar Mass62.50 g/mol wikipedia.orgchemicalbook.com
AppearanceColorless gas wikipedia.orgchemicalbook.com
OdorMildly sweet / Ethereal wikipedia.orgchemicalbook.cominchem.org
Melting Point-153.8 °C wikipedia.orgchemicalbook.com
Boiling Point-13.4 °C wikipedia.orgchemicalbook.cominchem.org
Density (liquid)0.911 g/mL at 25 °C wikipedia.orgchemicalbook.com
Solubility in Water<1.1 g/L at 25 °C chemicalbook.cominchem.org
Flash Point-78 °C (−108.4 °F) wikipedia.org
FlammabilityExtremely Flammable Gas chemicalbook.comdguv.de
Primary UseMonomer for PVC production (>95%) www.gov.uknih.gov
Carcinogen ClassificationHuman Carcinogen (IARC Group 1) wikipedia.orgwww.gov.uknih.gov

Compound List

Ethylene-Based Industrial Synthesis Routes

Oxychlorination of Ethene, Hydrogen Chloride, and Oxygen

Reaction Kinetics and Selectivity in Oxychlorination

The oxychlorination of ethylene is a critical step in the balanced VCM process, serving to consume the hydrogen chloride (HCl) byproduct from EDC cracking and produce additional EDC. This reaction involves ethylene, HCl, and oxygen, typically catalyzed by copper chloride (CuCl₂) supported on alumina (B75360) (γ-Al₂O₃) intratec.usaai.solutionsvalcogroup-valves.comntnu.no. The reaction is highly exothermic and proceeds via a Mars-van Krevelen mechanism, involving a redox cycle of copper species (Cu²⁺/Cu⁺) valcogroup-valves.comntnu.nothyssenkrupp-uhde.comwestlakevinnolit.com.

Catalyst Performance and Selectivity: While CuCl₂/γ-Al₂O₃ is the workhorse catalyst, research has explored various promoters and alternative catalysts to enhance activity, selectivity, and stability. Alkali, alkaline earth, and rare earth metals are often used as promoters to improve catalyst performance and mitigate deactivation phenomena such as copper volatilization at elevated temperatures valcogroup-valves.com. Noble metal chlorides like PdCl₂ have shown high selectivity to VCM directly but suffer from limited activity ou.edu. Rare-earth catalysts, such as those based on cerium oxide (CeO₂) and lanthanum oxychloride (LaOCl), have also been investigated, with some exhibiting good selectivity towards EDC/VCM ou.eduportfolio-pplus.com. For instance, CeO₂/ZrO₂ catalysts have demonstrated an ability to suppress carbon oxide (COx) formation, a significant byproduct portfolio-pplus.com.

The selectivity of the oxychlorination reaction is highly dependent on reaction conditions and catalyst choice. The primary desired product is EDC, but undesired side reactions can lead to the formation of ethyl chloride, 1,1,2-trichloroethane, chlorinated byproducts, and over-oxidation products like carbon monoxide (CO) and carbon dioxide (CO₂) aai.solutionswestlakevinnolit.com. Maintaining optimal temperatures, typically between 200-300 °C, is crucial for maximizing EDC selectivity and preventing rapid catalyst deactivation aai.solutionsvalcogroup-valves.com. Higher temperatures can favor the formation of ethyl chloride and COx intratec.usaai.solutions.

Kinetics and Mechanism: The reaction kinetics are complex, involving multiple parallel and consecutive steps ntnu.no. Understanding the dynamic nature of the active sites and the redox cycles of the copper catalyst is essential for process optimization valcogroup-valves.comntnu.no. Kinetic models are continuously being developed to better predict reactant and product behavior under industrial conditions valcogroup-valves.comntnu.no. Deuterium labeling experiments suggest that EDC is a precursor to VCM in some oxychlorination pathways ou.edu.

Integration with 1,2-Dichloroethane Cracking for HCl Recycle

The "balanced VCM process" is characterized by its integrated nature, where the HCl generated from the thermal cracking of EDC is efficiently recycled to the oxychlorination unit. This integration is fundamental to the economic viability and environmental performance of VCM production.

Process Integration: The balanced process typically involves three main stages:

EDC Production: Ethylene is reacted with chlorine (direct chlorination) and with HCl and oxygen (oxychlorination) to produce EDC. While direct chlorination is highly selective (>99%) and exothermic, oxychlorination utilizes recycled HCl and also produces EDC, albeit with water as a byproduct aai.solutionsvalcogroup-valves.comntnu.noportfolio-pplus.comihsmarkit.comwestlakevinnolit.comeuropa.eubcrec.idresearchgate.net.

EDC Purification: EDC from both routes, especially from oxychlorination, undergoes purification, typically through distillation, to remove water and byproducts before cracking valcogroup-valves.comntnu.noihsmarkit.comwestlakevinnolit.com.

EDC Cracking: Purified EDC is then fed to a high-temperature thermal cracker (pyrolyzer) where it decomposes into VCM and HCl intratec.usntnu.nontnu.noihsmarkit.comwestlakevinnolit.combcrec.idresearchgate.netalleima.comaai.solutions.

This integrated approach, involving direct chlorination, oxychlorination, and EDC cracking, allows for high chlorine utilization efficiency and is employed in over 90% of global VCM production ntnu.nobcrec.idaai.solutions.

Thermal Cracking of 1,2-Dichloroethane to Chloroethene

The thermal cracking, or pyrolysis, of 1,2-dichloroethane (EDC) is the final major chemical transformation in the balanced VCM process, converting the intermediate EDC into the desired VCM product and HCl.

Reactor Design and Process Optimization

The thermal cracking of EDC is an endothermic process that occurs at high temperatures, typically ranging from 480 °C to 550 °C, and pressures around 16 bar intratec.usntnu.nontnu.no. The reaction is usually carried out in specialized cracking furnaces designed to handle these conditions and the corrosive nature of the reactants and products.

Reactor Design Considerations: Cracking furnaces are often designed as tubular reactors, where preheated EDC vapor flows through tubes heated externally. Materials of construction are critical to withstand high temperatures, corrosive HCl, and potential coking, with alloys resistant to carburization, oxidation, and creep being favored ntnu.noalleima.com. Process optimization focuses on maximizing EDC conversion per pass while minimizing byproduct formation and coke deposition. A conversion rate of approximately 50-60% per pass is common, with rapid cooling (quenching) of the reactor effluent required immediately after the cracking zone to suppress secondary reactions and byproduct formation intratec.usntnu.noeuropa.eu. The quench can be achieved by contacting the hot effluent with cold EDC or a heat exchanger ntnu.noeuropa.eu.

Process Optimization Strategies: Optimization efforts aim to improve VCM yield and selectivity, reduce energy consumption, and extend the operational lifetime of the equipment. This includes precise control of temperature, pressure, and residence time. Minimizing coke formation on the reactor tubes is a significant challenge, as it leads to reduced heat transfer, increased pressure drop, and eventual shutdown for decoking ntnu.nontnu.no. Strategies to mitigate coking include careful control of EDC purity and operating conditions.

Formation of Chlorinated Hydrocarbon Side Products

Common Byproducts: The main byproducts formed during EDC cracking include:

Unconverted EDC: A significant portion of EDC does not react in a single pass and is recycled intratec.usntnu.noihsmarkit.com.

Chlorinated Olefins: Such as 1,2-dichloroethylene and 1,1-dichloroethylene.

Chlorinated Paraffins: Including ethyl chloride (EC), 1,1-dichloroethane, and 1,1,2-trichloroethane.

Higher Chlorinated Hydrocarbons: Such as tetrachloroethanes and trichloroethylenes.

Coke: Carbonaceous deposits formed on reactor surfaces, which can significantly impact process efficiency and require periodic removal ntnu.nontnu.no.

The formation pathways for these byproducts are complex, often involving free-radical mechanisms at high temperatures alleima.com. Controlling the purity of the EDC feed and optimizing cracking conditions are essential for minimizing the generation of these unwanted substances. The separation and purification of VCM from these byproducts, including unconverted EDC and HCl, are achieved through a series of distillation steps westlakevinnolit.comihsmarkit.combcrec.id.

Ethane-Based Direct Synthesis Approaches

While the ethylene-based balanced process dominates VCM production, research into direct synthesis routes from ethane (B1197151), a more abundant and often cheaper feedstock derived from natural gas, is ongoing. These approaches aim to bypass the intermediate production of ethylene from other sources.

High-Temperature Chlorination of Ethane

Direct synthesis of VCM from ethane typically involves high-temperature chlorination or oxychlorination processes. These routes aim to convert ethane directly into VCM or into intermediates that can be readily converted to VCM.

Reaction Pathways: One proposed pathway involves the direct chlorination of ethane to produce EDC, which is then cracked to VCM, similar to the ethylene-based process but starting from ethane westlakevinnolit.comresearchgate.net. Alternatively, direct oxychlorination of ethane can be employed, potentially in a single step, to yield VCM. These processes often require high temperatures and specific catalysts to achieve reasonable selectivity and conversion.

Challenges and Catalysis: The direct chlorination of ethane is more challenging than that of ethylene due to the higher C-H bond strength in ethane and the potential for over-chlorination and radical side reactions. Catalysts and process conditions must be carefully selected to favor the desired reactions while suppressing the formation of numerous byproducts, including chlorinated ethanes, ethyl chloride, and chlorinated ethanes of higher molecular weight. Research in this area focuses on developing selective catalysts, such as those based on rare-earth oxychlorides, that can facilitate the direct conversion of ethane to VCM or its precursors westlakevinnolit.comresearchgate.net. The goal is to achieve a more economically competitive and environmentally friendly VCM production route compared to the traditional ethylene-based process.

Compound Table:

Common NameIUPAC NameChemical Formula
Vinyl Chloride MonomerChloroetheneC₂H₃Cl
EthyleneEtheneC₂H₄
Ethylene Dichloride (EDC)1,2-DichloroethaneC₂H₄Cl₂
Hydrogen Chloride (HCl)Hydrochloric AcidHCl
OxygenOxygenO₂
ChlorineChlorineCl₂

Homopolymerization of Chloroethene (Polyvinyl Chloride Formation)

Polyvinyl chloride (PVC) is one of the most widely produced synthetic polymers globally, primarily synthesized through the free-radical polymerization of vinyl chloride monomer (VCM). This process can be carried out using various techniques, each influencing the final polymer's properties.

Free-Radical Polymerization

Free-radical polymerization is the dominant method for producing PVC. It involves the generation of free radicals, which initiate a chain reaction of monomer addition.

Suspension polymerization is the most common method for producing PVC, accounting for approximately 80% of its global production. In this process, vinyl chloride monomer is dispersed as small droplets (globules) in an aqueous medium, stabilized by suspending agents. An oil-soluble initiator, typically an organic peroxide, is dissolved in the monomer droplets. The polymerization occurs within these monomer-rich droplets, which are maintained in suspension through vigorous agitation and the presence of stabilizers like polyvinyl alcohol (PVA) or hydroxypropyl cellulose (B213188) ether (HPC) google.comessentialchemicalindustry.orggoogle.comgoogle.com.

The reaction is typically carried out at temperatures between 30°C and 80°C, often under pressure to maintain the monomer in a liquid phase essentialchemicalindustry.orggoogle.com. The choice of initiator is critical, influencing the reaction rate and the polymer's molecular weight. Common initiators include:

Dialkyl Peroxydicarbonates: Such as diisopropyl peroxy dicarbonate. These are effective for suspension polymerization, typically used within a temperature range of 38-71°C google.comgoogle.com.

Peroxy-tert-alkanoates: Another class of organic peroxides used as initiators google.com.

Diacyl Peroxides: Also employed in suspension polymerization google.com.

Organic Peroxides: A general term for initiators soluble in chloroethene essentialchemicalindustry.org.

Lauroyl Peroxide: Can be used, sometimes in conjunction with a redox system like ferrous n-caproate for lower-temperature polymerizations capes.gov.br.

Initiator Mixtures: The use of combinations of fast, mild, and slow initiators can influence the polymerization process and the resulting polymer's morphology and properties preprints.orgresearchgate.net.

The polymerization proceeds until monomer conversion is complete, after which the excess monomer is removed, and the PVC polymer is separated, typically by centrifugation and drying essentialchemicalindustry.org.

Emulsion polymerization accounts for about 12% of PVC production and involves dispersing the monomer in an aqueous medium with the aid of emulsifiers, forming a stable latex. Water-soluble initiators are used in this process.

Common initiators for emulsion polymerization include:

Ammonium Peroxodisulfate: A water-soluble initiator frequently used essentialchemicalindustry.org.

Persulfate Systems: Including persulfate alone or in redox systems, such as persulfate-bisulfite researchgate.net.

Water-Soluble Initiators: A broad category encompassing various water-soluble compounds capable of generating free radicals google.com.

The emulsifier system is crucial for stabilizing the latex particles and influencing particle size. Mixtures of surfactants, such as phosphate (B84403) surfactants combined with alcohols or hydrocarbons, are employed to achieve stable emulsions and desirable particle characteristics google.com. The polymerization rate in emulsion systems can depend on the concentrations of both the catalyst and the emulsifier researchgate.net.

The kinetics of free-radical polymerization of vinyl chloride are characterized by several key aspects, including initiation, propagation, and termination steps. A significant phenomenon observed in these polymerizations, particularly in bulk or concentrated systems, is autoacceleration , often referred to as the "gel effect" researchgate.netresearchgate.netisc.irk.ru.

The phenomenon is less pronounced or absent in dilute solution or emulsion polymerizations where the viscosity increase is mitigated by the presence of a continuous solvent phase or water, respectively isc.irk.ru. Chain transfer agents can also be used to mitigate autoacceleration by reducing the kinetic chain length researchgate.net.

Monomers with a monosubstituted vinyl group, such as vinyl chloride (CH₂=CHCl), can add to a growing radical chain in two primary orientations: head-to-tail (HT) or head-to-head (HH). In head-to-tail addition, the head carbon (the one bearing the chlorine substituent) of one monomer adds to the tail carbon (the CH₂ group) of the growing radical chain, and vice versa. In head-to-head addition, the heads of two monomers or the tails of two monomers join.

For vinyl chloride polymerization, the head-to-tail (HT) addition is overwhelmingly preferred libretexts.orgutexas.edumsu.edulibretexts.org. This regioselectivity is attributed to the stabilization of the propagating radical. When the head carbon of the incoming monomer adds to the tail of the growing chain, the resulting radical is formed at the tail carbon of the incoming monomer, which is adjacent to the chlorine substituent. This carbon radical is stabilized by the electron-withdrawing chlorine atom and resonance effects, making this addition pathway energetically favorable. Conversely, head-to-head addition would lead to a less stable radical or involve greater steric hindrance utexas.edumsu.edu. Consequently, PVC chains predominantly consist of repeating units linked in a head-to-tail fashion, with only a small percentage of head-to-head linkages typically occurring libretexts.orgutexas.edu.

Reaction Kinetics and Autoacceleration Phenomena

Ziegler-Natta Polymerization of Olefins and Relevance to Chloroethene

Ziegler-Natta (ZN) catalysts, discovered by Karl Ziegler and Giulio Natta, revolutionized olefin polymerization, enabling the production of highly stereoregular polymers like linear polyethylene (B3416737) and isotactic polypropylene (B1209903) pslc.wslibretexts.orgias.ac.in. These catalysts typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst pslc.wslibretexts.org. The mechanism involves the coordination of the olefin to the transition metal center, followed by migratory insertion into the metal-alkyl bond ias.ac.in.

However, Ziegler-Natta catalysts are generally not effective for the direct polymerization of vinyl chloride pslc.wslibretexts.orgslideshare.net. The presence of the polar chlorine substituent on the vinyl chloride monomer can lead to catalyst poisoning through strong coordination of the Lewis basic chlorine atom to the transition metal center ias.ac.in. Furthermore, intermediate steps in the ZN catalyst activation process can generate free radicals, which then initiate a free-radical polymerization of vinyl chloride, rather than the controlled coordination polymerization characteristic of ZN catalysis pslc.wsslideshare.net.

While direct ZN polymerization of vinyl chloride is not feasible, research has explored the use of modified Ziegler-Natta catalysts for vinyl chloride polymerization. Certain soluble systems, such as those involving vanadium oxytrichloride, tri-isobutylaluminium, and tetrahydrofuran, have shown activity. Kinetic studies suggest these modified systems may operate via a mechanism more akin to conventional ZN catalysis rather than free-radical processes, though this remains an area of specialized research capes.gov.br. For bulk PVC production, free-radical polymerization remains the industry standard.

Chloroethene: Also known as vinyl chloride (VC) or ethene chloride.

Ethene: Also known as ethylene.

Polyvinyl Chloride (PVC): The polymer formed from the homopolymerization of vinyl chloride.

Metal-Catalyzed Polymerization of Chloroethene

The direct, controlled polymerization of chloroethene using metal catalysts is more complex than that of simple alkenes like ethene. Traditional Ziegler-Natta catalysts, while highly effective for ethene and propylene (B89431), are generally not suitable for direct vinyl chloride polymerization due to the initiation of radical polymerization pathways pslc.wslibretexts.orglibretexts.org. However, advancements in catalyst design, particularly with metallocene and other late transition metal catalysts, have enabled more controlled polymerization of chloroethene.

Investigation of Group 4 Metal Olefin Polymerization Catalysts

Group 4 metal complexes, including those based on titanium (Ti), zirconium (Zr), and hafnium (Hf), have been investigated for their ability to polymerize chloroethene acs.orgnih.gov. These catalysts, often activated by methylaluminoxane (B55162) (MAO), can initiate polymerization through either radical mechanisms or coordination-insertion pathways acs.orgnih.govresearchgate.netgoogle.com. For instance, metallocene catalysts like rac-(EBI)ZrMe₂/MAO and specific titanium complexes have shown activity in chloroethene polymerization acs.orgnih.govresearchgate.netgoogle.com. However, the observed pathways are often complex, with radical polymerization being a significant competing route acs.orgnih.gov. Some studies indicate that metallocene catalysts, particularly those with "constrained geometry" or ansa-bis(indenyl) structures, can exhibit reasonably high activity for poly(vinyl chloride) (PVC) production under specific conditions, sometimes enhanced by light google.com.

Identification of Chain Transfer Mechanisms (e.g., Insertion/β-Cl Elimination)

A primary challenge in the metal-catalyzed insertion polymerization of chloroethene is the prevalent chain transfer mechanism involving β-chloro (β-Cl) elimination acs.orgnih.govresearchgate.netresearchgate.net. Following the insertion of a vinyl chloride monomer into a metal-alkyl bond (e.g., LnM-R⁺), the resulting LnM-CH₂CH(Cl)-R species can rapidly undergo β-Cl elimination. This process terminates the growing polymer chain and regenerates a metal-chloride species, often precluding further insertion or leading to oligomerization of other monomers present acs.orgnih.govresearchgate.net. This β-Cl elimination is considered the most significant obstacle to achieving controlled insertion polymerization and copolymerization of vinyl chloride with these catalysts acs.orgnih.govresearchgate.net.

Other chain transfer mechanisms, such as chain transfer to monomer or cocatalyst, are also relevant in olefin polymerization, but β-Cl elimination is particularly dominant for chloroethene researchgate.netacs.orgfigshare.commdpi.com. Studies have quantified chain transfer constants for vinyl chloride in ethylene polymerization, showing its effectiveness as a chain transfer agent, particularly with single-site catalysts researchgate.netacs.orgfigshare.com. For example, chain transfer constants (Cs) for VCM in ethylene polymerization with various single-site catalysts were found to be around 30 x 10⁻⁴, and significantly higher (700 x 10⁻⁴) for a zirconocene (B1252598) catalyst in propylene polymerization researchgate.netacs.orgfigshare.com.

Challenges in Metal-Catalyzed Chloroethene Insertion Polymerization

The inherent instability of the growing polymer chain due to β-Cl elimination is a major hurdle acs.orgnih.govresearchgate.net. This rapid termination limits molecular weight and complicates control over polymer architecture. Furthermore, some metal catalysts can initiate radical polymerization of vinyl chloride, leading to a less controlled polymer structure acs.orgnih.govresearchgate.net. Catalyst deactivation can also occur through various pathways, including the formation of inactive metal-chloride species after β-Cl elimination acs.orgnih.gov. Efforts to mitigate these challenges include the use of specific catalyst designs, co-catalysts, and reaction conditions to suppress undesirable side reactions and promote controlled insertion nih.govgoogle.com.

Copolymerization Studies Involving Chloroethene and Ethene

Copolymerization offers a route to tailor the properties of polymers derived from chloroethene and ethene. By incorporating different monomers, materials with enhanced processability, flexibility, or specific functionalities can be obtained.

Chloroethene Copolymerization with Other Monomers (e.g., Ethenyl Ethanoate)

Chloroethene readily copolymerizes with various other monomers, often yielding copolymers with modified properties compared to homopolymers. A notable example is the copolymerization of chloroethene with ethenyl ethanoate (vinyl acetate, VAc) essentialchemicalindustry.org. These copolymers can be processed at lower temperatures than homopoly(vinyl chloride) and find applications in coatings, adhesives, and inks due to their flexibility, wear resistance, and chemical resistance essentialchemicalindustry.org. The copolymerization of vinyl chloride with acrylic monomers, such as n-butyl acrylate (B77674) (n-BA) and oligo(ethylene oxide) methyl ether acrylate (OEOA), has also been explored to achieve internally plasticized PVC with significantly lowered glass transition temperatures (Tg) researchgate.net. These internally plasticized copolymers exhibit excellent miscibility and improved thermal stability compared to PVC homopolymers researchgate.net.

Ethene Copolymerization with Chloroethene and Polymer Structure Analysis

The copolymerization of ethene and chloroethene (ethylene-vinyl chloride, EVC) has been investigated using various catalytic systems, including transition metal catalysts nationalmaglab.orgumich.eduresearchgate.netpsu.edu. Traditional free-radical polymerization of EVC often results in random copolymers with less defined structures and higher defect content nationalmaglab.org. However, metal-catalyzed coordination-insertion polymerization offers pathways to more controlled structures.

Studies using metallocene catalysts have explored the copolymerization of ethene with vinyl chloride, aiming for controlled incorporation of both monomers nationalmaglab.orgpsu.edu. For example, certain iron-based catalysts have been shown to copolymerize ethene and vinyl chloride, with the polar comonomer (VC) being incorporated at a faster rate than nonpolar alpha-olefins, although insertion often leads to termination via β-elimination processes psu.edu. Direct copolymerization using Ziegler-Natta or metallocene catalysts is complicated by side reactions between the activated chlorine atom on vinyl chloride and the alkylaluminum cocatalyst nationalmaglab.org.

Polymer structure analysis of EVC copolymers involves techniques like ¹H NMR, ¹³C NMR, FTIR, GPC, DSC, and TGA umich.eduresearchgate.nettandfonline.comsciengine.com. ¹³C NMR spectroscopy is particularly valuable for determining the sequence distribution and identifying the precise arrangement of monomer units within the polymer chain nationalmaglab.orgumich.eduresearchgate.netsciengine.com. For instance, ¹³C NMR studies on ethylene-vinyl chloride copolymers have revealed that a random sequence distribution often best fits the observed spectra for certain compositions, while other arrangements cannot be unequivocally ruled out umich.eduresearchgate.net. These analyses help in understanding the relationship between polymer structure, composition, and properties like thermal stability and glass transition temperature nationalmaglab.orgumich.edutandfonline.com.

:

Common NameIUPAC Name
Vinyl ChlorideChloroethene
EthyleneEthene
Poly(vinyl chloride)Poly(chloroethene)
Vinyl AcetateEthenyl Ethanoate

Chemical Reactivity and Reaction Mechanisms of Chloroethene and Ethene

Radical Reactions of Chloroethene

Reaction with Atmospheric Oxidants (e.g., Nitrate (B79036) Radical)

The nitrate radical (NO₃•) is a key oxidant in the troposphere, particularly active during nighttime due to its susceptibility to photolysis during the day. It plays a significant role in the atmospheric degradation of volatile organic compounds (VOCs), including alkenes like chloroethene. The reaction between NO₃• and alkenes typically proceeds via an electrophilic addition mechanism to the carbon-carbon double bond, forming a radical adduct that can undergo further transformations. acs.orgnist.govresearchgate.net

Markownikoff and Contra-Markownikoff Addition Pathways

The addition of the nitrate radical to chloroethene can occur at either carbon atom of the double bond, leading to the formation of two distinct initial radical adducts. These pathways are often described using the terms Markownikoff and contra-Markownikoff addition. In the case of chloroethene, the presence of the electronegative chlorine atom influences the regioselectivity of the NO₃• addition. Studies indicate that addition to the unsubstituted carbon atom (which corresponds to a contra-Markownikoff orientation relative to the chlorine atom) is generally favored, resulting in a radical intermediate where the unpaired electron is localized on the carbon atom bearing the chlorine substituent. acs.orgresearchgate.netresearchgate.net

Identification of Intermediates and Reaction Products (e.g., Epoxichloroethane, Chloroethanal)

Table 1: Key Reaction Products of Chloroethene with Nitrate Radical

Product NameChemical Formula
EpoxichloroethaneC₂H₃ClO
ChloroethanalC₂H₃ClO
Nitrous acidHNO₂
Acetyl chlorideCH₃COCl
Nitric acidHNO₃
FormaldehydeCH₂O
Formyl chlorideCHClO
Nitric oxide (NO)NO
Computational Analysis of Reaction Pathways and Barrier Heights

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), CASSCF, and B3LYP, have been instrumental in elucidating the complex reaction mechanism between chloroethene and the nitrate radical. acs.orgresearchgate.netresearchgate.net These theoretical studies allow for the determination of the energies of reactants, products, intermediates, and transition states, providing insights into the activation energy barriers for various reaction pathways. acs.orgresearchgate.netresearchgate.netrsc.org Such analyses confirm the existence of multiple reaction channels, including those corresponding to Markownikoff and contra-Markownikoff additions, and support the formation of various products, including epoxides and carbonyl compounds. acs.orgacs.orgresearchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netacs.org

Comparative Reactivity Studies of Chloroethene and Ethene

Electrophilic and Nucleophilic Reactions

Electrophilic Reactions: Ethene is a highly reactive alkene due to its electron-rich π-bond, which readily undergoes electrophilic addition reactions. Common electrophiles, such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), are attracted to this electron density. The reaction typically involves the polarization of the electrophile by the alkene's π-system, followed by the formation of a cyclic halonium ion (or a carbocation intermediate) and subsequent attack by a nucleophile. libretexts.orgyoutube.comchemguide.netchemistrystudent.comchemguide.co.ukksu.edu.sachemtube3d.comchemistrystudent.comdocbrown.infoallen.inlibretexts.orglibretexts.org

Chloroethene, while also possessing a π-bond, exhibits reduced reactivity towards electrophilic attack compared to ethene. This is attributed to the electron-withdrawing inductive effect of the chlorine atom, which decreases the electron density of the double bond. researchgate.net Consequently, chloroethene is less susceptible to electrophilic attack. When reactions do occur, the regioselectivity of addition can be influenced by the chlorine substituent, as observed in its reactions with the nitrate radical. acs.orgresearchgate.netresearchgate.net

Bond Dissociation Energies and Molecular Orbital Theory

The chemical behavior of ethene and chloroethene is fundamentally governed by their molecular structures, particularly the nature of their chemical bonds and electronic configurations. Ethene (C₂H₄) possesses a carbon-carbon double bond, which is composed of one sigma (σ) bond and one pi (π) bond. This double bond is significantly stronger and shorter than a single carbon-carbon bond, such as that found in ethane (B1197151). The carbon-carbon double bond in ethene has a bond dissociation energy (BDE) of approximately 728 kJ/mol libretexts.org. Each carbon atom in ethene is sp² hybridized, leading to a planar geometry with bond angles around 120°. The C-H bonds in ethene have a BDE of approximately 464 kJ/mol libretexts.org.

Chloroethene (C₂H₃Cl), also known as vinyl chloride, differs from ethene by the substitution of one hydrogen atom with a chlorine atom. This substitution introduces a polar C-Cl bond. While specific numerical values for the C-Cl bond dissociation energy in chloroethene are not explicitly detailed in the provided search results, the presence of the double bond influences its electronic distribution and reactivity. The C-Cl bond in vinyl chloride is noted to be more polarized due to the adjacent C=C double bond, which increases the electronegativity difference between carbon and chlorine, potentially strengthening electrostatic interactions within the bond vaia.com. This polarization and the electronic effects of the double bond contribute to its distinct reactivity compared to saturated chloroalkanes vaia.com.

Molecular Orbital (MO) theory provides deeper insights into the reactivity of these molecules. For chloroethenes, MO calculations, particularly those considering frontier molecular orbitals (HOMO and LUMO), reveal correlations with their reaction rates with various electrophiles rsc.orgresearchgate.net. The highest occupied molecular orbital (HOMO) in chloroethenes is influenced by both the carbon-carbon π-bonding and the lone-pair electrons of the chlorine atom . This complex electronic structure means that simple correlations with ionization potential (related to HOMO energy) alone are insufficient to predict reactivity; the contribution of different atomic orbitals and their coefficients to the HOMO becomes critical . The electron-withdrawing nature of chlorine also affects the electron density distribution within the π system, influencing how easily the molecule can interact with attacking species.

Table 1: Selected Bond Dissociation Energies (BDEs)

Bond TypeMoleculeBDE (kJ/mol)Source
C=CEthene728 libretexts.org
C-HEthene464 libretexts.org
C-ClChloroetheneNot explicitly quantified in provided snippetsN/A

Catalytic Transformations of Chloroethene and Ethene

Catalytic processes are crucial for transforming ethene and chloroethene into desired products or for their remediation. The following subsections focus on specific catalytic and oxidative transformation pathways.

Catalytic Hydrodechlorination Processes

Hydrodechlorination (HDC) is a process that removes chlorine atoms from organic molecules by reacting them with hydrogen, typically in the presence of a catalyst, to form C-H bonds and hydrogen chloride (HCl). For chloroethene (vinyl chloride), HDC aims to replace the chlorine atom with a hydrogen atom, yielding ethene or further hydrogenated products like ethane.

Various catalysts are employed for hydrodechlorination, with noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as transition metals like nickel (Ni) and copper (Cu), being commonly investigated colab.wsresearchgate.netmdpi.commdpi.comresearchgate.netosti.govscilit.comresearchgate.netwpi.edumdpi.com. Supported catalysts, such as Pd on activated carbon (Pd/C), are frequently used due to their high surface area and catalytic activity mdpi.comresearchgate.netwpi.edumdpi.com. Bimetallic catalysts, like Ni-Fe or Ni-Mo, have also shown efficacy in dehalogenation reactions researchgate.netresearchgate.netpjoes.com.

Hydrogen sources for HDC can include gaseous hydrogen (H₂) or hydrogen-donating molecules like sodium formate (B1220265), formic acid, or silanes colab.wsmdpi.comresearchgate.netnih.govresearchgate.net. For instance, rhodium catalysts supported on ligands like Xantphos or DPPE have demonstrated efficient hydrodechlorination of poly(vinyl chloride) (PVC) using sodium formate as a hydrogen source, achieving complete chlorine removal, though side reactions like cross-linking can occur colab.wsresearchgate.netnih.gov. Nickel-based catalysts, often supported on activated carbon, are effective for hydrodechlorination of various chlorinated compounds, including chlorobenzene (B131634) and chloromethanes, typically using H₂ gas researchgate.netmdpi.com. Palladium catalysts are also highly active for hydrodechlorination, capable of activating H₂ or utilizing formic acid as a hydrogen source, and can achieve high conversion rates even at ambient temperatures for certain substrates mdpi.comosti.govresearchgate.netwpi.edumdpi.com.

The mechanism generally involves the adsorption of chloroethene onto the catalyst surface, followed by the cleavage of the C-Cl bond. Subsequently, hydrogen atoms (from H₂ or a donor) add to the carbon atom, and the chlorine atom is removed as HCl researchgate.netmdpi.commdpi.com. The choice of catalyst and reaction conditions significantly influences the rate, selectivity, and the nature of the final products, which can range from ethene to fully saturated hydrocarbons mdpi.commdpi.com.

Table 2: Catalysts and Hydrogen Sources in Hydrodechlorination Processes for Chlorinated Alkenes/Polymers

Catalyst TypeHydrogen SourceKey Findings/NotesSource(s)
Rhodium (Rh)Sodium formateEfficient catalysis for PVC hydrodechlorination; Xantphos support showed fastest activity; potential for cross-linking. colab.wsresearchgate.netnih.gov
Nickel (Ni)H₂ gasActive in bimetallic Ni-Fe for TCE; Ni/C effective for chlorobenzene and chloromethanes. researchgate.netresearchgate.netmdpi.com
Palladium (Pd)H₂ gas, Formic acidSuperior activity and stability for chloroform (B151607) HDC; effective for chloromethanes and chlorophenols. mdpi.comosti.govresearchgate.netwpi.edumdpi.com
Silylium ionsTriethylsilaneFacile hydrodechlorination of PVC. colab.wsrsc.org
Copper (Cu)Sodium borohydrideEffective for 1,2-dichloroethane (B1671644) dechlorination. scilit.com
Nickel-Molybdenum (Ni-Mo)H₂ gasUsed for hydrodechlorination of DDT and its derivatives. researchgate.netpjoes.com

Advanced Oxidation Processes (AOPs) for Chloroethene Transformation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment processes that utilize the strong oxidizing potential of hydroxyl radicals (•OH) to degrade organic pollutants like chloroethene. Hydroxyl radicals are highly reactive and non-selective, capable of attacking a wide range of organic molecules, leading to their mineralization (conversion to CO₂, H₂O, and inorganic ions like Cl⁻) mdpi.com.

Common AOPs employed for chloroethene transformation include:

UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light, which generates hydroxyl radicals (•OH) nih.govioa-ea3g.orgmdpi.com. The reaction mechanism involves the homolytic cleavage of the O-O bond in H₂O₂ to form two •OH radicals ioa-ea3g.org. This method has been shown to effectively degrade trichloroethene (TCE), a related chloroalkene, converting organic chlorine to chloride ions and achieving complete mineralization nih.gov. The degradation primarily occurs through •OH radical reactions, with minor contributions from direct UV photolysis or chlorine atom reactions nih.gov.

Ozone (O₃): Ozone itself is a strong oxidant, but its reactivity with certain compounds, including chloroethenes, can be slow ioa-ea3g.org. However, ozone can also initiate radical chain reactions, particularly in the presence of other species or under specific conditions ioa-ea3g.orgpsu.edu.

Ozone/UV (O₃/UV): Combining ozone with UV irradiation enhances the degradation process. UV light can directly photolyze ozone or its decomposition products, leading to a more efficient generation of hydroxyl radicals and other reactive oxygen species mdpi.comioa-ea3g.org. This synergistic effect accelerates the oxidation of organic contaminants.

Ozone/Hydrogen Peroxide (O₃/H₂O₂): This combination is highly effective for generating hydroxyl radicals. The reaction between ozone and hydrogen peroxide (or its conjugate base, hydroperoxide radical HO₂⁻) initiates a chain reaction that produces a significant concentration of •OH radicals, leading to rapid oxidation of pollutants ioa-ea3g.orgpsu.edu.

During the AOP treatment of chloroethene, various intermediate products can be formed, such as dichloroacetic acid (DCA), monochloroacetic acid (MCA), formic acid, and oxalic acid, before complete mineralization to carbon dioxide and chloride ions occurs nih.gov. The efficiency of these processes depends on factors like pH, reactant concentrations, UV intensity, and the presence of radical scavengers in the water matrix nih.govioa-ea3g.orgmdpi.com.

Compound List:

Chloroethene (Vinyl Chloride)

Ethene (Ethylene)

Environmental Transformation and Degradation Pathways of Chloroethene and Ethene

Microbial Degradation Mechanisms

Microorganisms have evolved diverse metabolic strategies to utilize chlorinated and non-chlorinated ethenes as sources of energy and carbon. These mechanisms are central to the natural attenuation and engineered bioremediation of sites contaminated with these compounds.

Anaerobic Reductive Dechlorination

Under anoxic conditions, a key microbial process for the breakdown of chloroethene is anaerobic reductive dechlorination. taylorandfrancis.comusgs.gov In this process, chloroethene serves as an electron acceptor, where a chlorine atom is removed and replaced with a hydrogen atom. taylorandfrancis.comusgs.gov This transformation is mediated by specific groups of bacteria that can couple this reaction to their energy metabolism. researchgate.netnih.gov

The anaerobic degradation of more highly chlorinated ethenes, such as tetrachloroethene (PCE) and trichloroethene (TCE), proceeds in a stepwise manner, ultimately leading to the formation of chloroethene. oup.commdpi.comnih.gov Chloroethene is then further dechlorinated to ethene, a non-toxic end product. nih.govoup.comresearchgate.net This sequential process involves the removal of one chlorine atom at each step. mdpi.comresearchgate.net In some cases, ethene can be further reduced to ethane (B1197151). nih.govnih.gov The complete sequence is as follows: PCE → TCE → dichloroethenes (DCEs) → Chloroethene (VC) → Ethene → Ethane. nih.govnih.govfrtr.gov The transformation of chloroethene to ethene is a critical step in the complete detoxification of chlorinated ethene plumes. oup.comnih.gov

The process of using chlorinated organic compounds as terminal electron acceptors for energy conservation is termed dehalorespiration or organohalide respiration. nih.govfrtr.govfrontiersin.org During this process, bacteria transfer electrons to the chlorinated compound, leading to the cleavage of the carbon-halogen bond. frontiersin.orgontosight.ai This reaction is highly favorable from a thermodynamic standpoint, with a significant release of free energy that the microorganisms can harness for growth. frontiersin.org Hydrogen is a common electron donor for this process. frtr.govoup.com While some bacteria can couple the reduction of chloroethene to ethene directly to their growth, for others, this final step may be a cometabolic process, meaning it does not directly provide energy for growth but occurs alongside the metabolism of other growth-supporting substrates. oup.comenviro.wiki

A diverse range of anaerobic bacteria are capable of reductive dechlorination, including species from the genera Dehalobacter, Desulfitobacterium, Desulfuromonas, Geobacter, and Sulfurospirillum. oup.commdpi.comnih.gov However, the complete dechlorination of chloroethene to ethene is primarily carried out by members of the genus Dehalococcoides. mdpi.comenviro.wiki Strains of Dehalococcoides mccartyi are the only bacteria known to be capable of reducing chloroethene all the way to ethene. mdpi.compublish.csiro.au These bacteria are often found in mixed microbial communities where fermentative bacteria produce the necessary electron donor (hydrogen) and other organisms provide essential nutrients like vitamin B12. epa.gov The presence and activity of Dehalococcoides are often key indicators for the potential of complete bioremediation at a contaminated site. frontiersin.org

Below is a table summarizing key bacterial genera involved in the anaerobic reductive dechlorination of chloroethenes.

Bacterial GenusRole in DechlorinationReference
Dehalococcoides Complete dechlorination of chloroethene to ethene. mdpi.comenviro.wiki
Dehalobacter Dechlorination of higher chlorinated ethenes to cis-DCE. oup.commdpi.com
Desulfitobacterium Dechlorination of higher chlorinated ethenes. oup.commdpi.com
Geobacter Dechlorination of PCE to cis-DCE. oup.commdpi.com
Sulfurospirillum Dechlorination of PCE to cis-DCE. oup.commdpi.com

The key enzymes responsible for reductive dechlorination are called reductive dehalogenases (RDases). ontosight.ainih.govwikipedia.org These enzymes are typically membrane-associated and contain a corrinoid (vitamin B12) cofactor and iron-sulfur clusters at their active site. frontiersin.orgwikipedia.orgukri.org The genes encoding these enzymes are known as reductive dehalogenase homologous (rdhA) genes. researchgate.netnih.gov Specific RDase genes have been identified for different dechlorination steps. For the final and crucial step of converting chloroethene to ethene, the vinyl chloride reductase (VCR) enzyme, encoded by the vcrA gene, is responsible. nih.govmicrobe.comuniprot.org Another gene, bvcA, also encodes a vinyl chloride reductase. mdpi.comnih.gov The presence and expression of these functional genes, particularly vcrA, are used as molecular biomarkers to assess the potential for complete chloroethene bioremediation at contaminated sites. nih.govbattelle.orgnih.gov

The following table details the functional genes and the enzymes they encode for specific dechlorination steps.

GeneEnzymeDechlorination StepReference
pceA Tetrachloroethene reductive dehalogenasePCE → TCE nih.govfrontiersin.org
tceA Trichloroethene reductive dehalogenaseTCE → cis-DCE nih.govasm.org
vcrA Vinyl chloride reductaseChloroethene → Ethene nih.govmicrobe.comuniprot.org
bvcA Vinyl chloride reductaseChloroethene → Ethene mdpi.comnih.gov

While anaerobic reductive dechlorination can lead to the complete detoxification of chloroethenes, the process can sometimes be incomplete, resulting in the accumulation of intermediate compounds, particularly cis-1,2-dichloroethene (cis-DCE) and chloroethene itself. mdpi.comoup.com This accumulation, often referred to as a "stall," can occur for several reasons. The dechlorination of DCE to chloroethene and subsequently to ethene requires more strongly reducing (lower redox) conditions than the initial dechlorination steps. usgs.gov Furthermore, the specific microbial populations, particularly the presence and activity of Dehalococcoides species containing the necessary vcrA or bvcA genes, are essential for driving the dechlorination process to completion. frtr.gov Other environmental factors such as pH, temperature, and the availability of electron donors and essential nutrients can also significantly influence the rate and extent of dechlorination. epa.govresearchgate.net For example, co-contamination with compounds like chloroform (B151607) can inhibit the dechlorination activity of some Dehalococcoides strains. nih.govacs.org

Functional Genes and Enzymes in Reductive Dechlorination

Aerobic and Anaerobic Oxidative Degradation

Under certain conditions, less chlorinated ethenes like vinyl chloride (VC) and ethene can serve as electron donors, meaning they are used as a source of carbon and energy by microorganisms. This metabolic degradation is a key process in the natural attenuation of these compounds.

Several aerobic bacteria have been identified that can utilize VC as their sole carbon and energy source. mdpi.comresearchgate.netacs.org For instance, Mycobacterium aurum L1 was the first bacterium reported to grow on VC. oup.com This metabolic process is initiated by an alkene monooxygenase (AkMO), which converts VC to chlorooxirane. oup.com Similarly, ethene can be used as a primary growth substrate by various bacteria, known as etheneotrophs. mdpi.comacs.org The initial step in ethene metabolism is also an epoxidation reaction catalyzed by a monooxygenase, yielding epoxyethane. oup.com

The ability of microorganisms to use these compounds as electron donors is significant for bioremediation. researchgate.netnih.gov For example, the direct oxidation of VC and dichloroethene (DCE) has been observed under both aerobic and mildly anaerobic (iron-reducing) conditions. usgs.gov In anaerobic environments, while reductive dechlorination is the primary pathway for highly chlorinated ethenes, there is evidence for the anaerobic oxidation of VC and ethene. researchgate.net For instance, ethene can be oxidized to carbon dioxide coupled to sulfate (B86663) reduction. nih.gov

The key distinction of metabolic degradation is that the microorganism gains energy and carbon for growth directly from the breakdown of the chloroethene or ethene molecule. researchgate.netnih.gov This is in contrast to cometabolism, where the degradation is a fortuitous side reaction.

CompoundMetabolic PathwayKey Initial ReactionElectron Acceptor Condition
Chloroethene (Vinyl Chloride)Aerobic OxidationConversion to chlorooxirane by AkMO oup.comAerobic mdpi.comresearchgate.netacs.org
Chloroethene (Vinyl Chloride)Anaerobic OxidationNot fully elucidatedAnaerobic (e.g., Iron-reducing) usgs.gov
EtheneAerobic OxidationConversion to epoxyethane by monooxygenase oup.comAerobic mdpi.comacs.org
EtheneAnaerobic OxidationOxidation to CO2 nih.govAnaerobic (e.g., Sulfate-reducing) nih.gov

Cometabolism is a process where microorganisms degrade a compound like chloroethene without gaining any energy or carbon from it. researchgate.netnih.gov This degradation occurs fortuitously, catalyzed by enzymes produced for the metabolism of another primary substrate. mdpi.commicrobe.com Aerobic bacteria that grow on hydrocarbons such as methane (B114726), ethene, or toluene (B28343) can cometabolically oxidize chloroethenes. mdpi.comoup.comfrontiersin.org

The degradation of chloroethenes through cometabolism is highly dependent on the presence of a primary growth-supporting substrate. mdpi.com For example, methanotrophic bacteria, which use methane as their primary energy source, can co-oxidize trichloroethene (TCE), DCE, and VC. microbe.comnih.gov The methane monooxygenase (MMO) enzyme, produced by methanotrophs to oxidize methane, is also capable of fortuitously oxidizing these chlorinated compounds. mdpi.comfrontiersin.org Similarly, etheneotrophs, which grow on ethene, can cometabolize VC and DCE. mdpi.comuiowa.edu

The efficiency of cometabolic degradation can be influenced by the interaction between the primary substrate and the contaminant. For instance, the presence of ethene can stimulate the cometabolism of VC by Pseudomonas aeruginosa strain DL1. acs.org However, high concentrations of the primary substrate can sometimes inhibit the degradation of the contaminant due to competitive inhibition at the active site of the enzyme. acs.org The degradation of VC and cDCE by certain Clostridium strains was found to be entirely dependent on the addition of glucose, highlighting a clear case of cometabolism. oup.com

Primary SubstrateMicrobial GroupCometabolized Compound(s)Key Enzyme(s)
MethaneMethanotrophsTCE, DCE, VC microbe.comnih.govMethane Monooxygenase (MMO) mdpi.comfrontiersin.org
EtheneEtheneotrophsVC, DCE mdpi.comuiowa.eduAlkene Monooxygenase acs.org
TolueneToluene-utilizing bacteriaTCE frontiersin.orgToluene Monooxygenase microbe.com
PropanePropane-oxidizing bacteriaChloroethenes researchgate.netPropane Monooxygenase researchgate.net
AmmoniaAmmonia-oxidizing bacteriaTCE, DCE, VC microbe.comAmmonia Monooxygenase
GlucoseClostridium strainsVC, cDCE oup.comUnknown

A diverse range of microbial groups are capable of oxidizing chloroethene and ethene. The specific populations involved often depend on the environmental conditions and the available primary substrates.

Methanotrophs are a key group of bacteria that utilize methane as their sole source of carbon and energy. acs.org They are well-known for their ability to cometabolically degrade a variety of chlorinated ethenes, including TCE, DCE, and VC. nih.govnih.gov This is facilitated by the broad substrate specificity of the methane monooxygenase (MMO) enzyme. mdpi.comnih.gov Both soluble (sMMO) and particulate (pMMO) forms of the enzyme can carry out this oxidation, although sMMO generally has a broader substrate range and is more effective at degrading chloroethenes. mdpi.com

Etheneotrophs are bacteria that can use ethene as their primary growth substrate. mdpi.comacs.org Many etheneotrophs, such as certain species of Mycobacterium and Nocardioides, can also use VC as a sole carbon and energy source, a process known as metabolic degradation. mdpi.comresearchgate.net They can also cometabolize VC and DCE while growing on ethene. mdpi.comuiowa.edu These bacteria are of particular interest for bioremediation because they are often found at contaminated sites and can function under low oxygen conditions. uiowa.eduresearchgate.net

Other significant microbial groups include:

Pseudomonas sp.: Certain species, like Pseudomonas aeruginosa strain DL1, have been isolated on ethene and can transition from cometabolically degrading VC to using it as a primary growth substrate. acs.org Other Pseudomonas species are known to be involved in the aerobic degradation of chloroethenes. rsc.orgnih.gov

Ralstonia sp.: While not as extensively studied in the context of chloroethene degradation as methanotrophs and etheneotrophs, members of the genus Ralstonia are known for their diverse metabolic capabilities, including the degradation of various aromatic and chlorinated compounds.

Nocardioides sp.: Strains such as JS614 are capable of oxidizing both ethene and VC. oup.com

Clostridium sp.: Some anaerobic Clostridium strains have been shown to cometabolically degrade VC and cDCE in the presence of glucose. oup.com

Deltaproteobacteria: A specific clade of Deltaproteobacteria has been implicated in the anaerobic oxidation of ethene coupled to sulfate reduction. nih.gov

Microbial GroupDegradation TypeSubstrate(s)Key Feature
MethanotrophsCometabolicTCE, DCE, VC nih.govnih.govUtilize methane; degradation via MMO enzyme mdpi.com
Etheneotrophs (Mycobacterium, Nocardioides)Metabolic & CometabolicEthene, VC, DCE mdpi.comresearchgate.netCan use ethene and often VC for growth mdpi.comacs.org
Pseudomonas sp.Metabolic & CometabolicEthene, VC acs.orgCan adapt to use VC as a growth substrate acs.org
Clostridium sp.CometabolicVC, cDCE oup.comAnaerobic degradation dependent on other substrates oup.com
DeltaproteobacteriaMetabolicEthene nih.govAnaerobic oxidation coupled to sulfate reduction nih.gov

The ultimate goal of bioremediation is the complete mineralization of contaminants to harmless end products such as carbon dioxide (CO₂), water, and chloride ions. In the context of chloroethene and ethene degradation, mineralization signifies the complete breakdown of the organic structure.

Under aerobic conditions, both metabolic and cometabolic oxidation pathways can lead to the mineralization of chloroethenes to CO₂. researchgate.net For instance, bacteria that utilize VC as a growth substrate will incorporate the carbon into their biomass and respire the rest as CO₂. The metabolic pathway for VC and ethene assimilation is thought to ultimately produce acetyl-CoA, which then enters the central metabolic cycles (like the TCA cycle) for energy production and biosynthesis, with CO₂ as a final product. unimi.it

In cometabolic degradation, the initial oxidation of chloroethenes by enzymes like monooxygenases produces unstable epoxides. oup.comfrontiersin.org These epoxides can then undergo further non-enzymatic or enzymatic degradation to compounds like glyoxylate (B1226380) and formate (B1220265), which can be further metabolized to CO₂ by various microorganisms in the community. frontiersin.org

Under anaerobic conditions, the mineralization of ethene to CO₂ has been demonstrated, particularly in environments where sulfate is available as an electron acceptor. nih.gov In these cases, sulfate-reducing bacteria can couple the oxidation of ethene to CO₂ with the reduction of sulfate to sulfide. nih.gov The anaerobic degradation of highly chlorinated ethenes proceeds via reductive dechlorination, which produces ethene as the final, non-toxic product. frtr.govclu-in.org This ethene can then potentially be mineralized to CO₂ under appropriate aerobic or anaerobic conditions. nih.gov In some anaerobic environments, particularly methanogenic ones, the final breakdown product of organic matter can be methane, though the direct conversion of chloroethenes to methane is primarily associated with the reduction of carbon tetrachloride. frtr.gov

CompoundConditionProcessFinal Product(s)
Chloroethene (e.g., VC)AerobicMetabolic/Cometabolic OxidationCO₂, H₂O, Cl⁻ researchgate.netunimi.it
EtheneAerobicMetabolic OxidationCO₂, H₂O unimi.it
EtheneAnaerobic (Sulfate-reducing)Anaerobic OxidationCO₂, Sulfide nih.gov
Highly Chlorinated Ethenes (PCE, TCE)AnaerobicReductive DechlorinationEthene, Cl⁻ frtr.govclu-in.org

The oxidative degradation of chloroethene and ethene is initiated and facilitated by specific enzyme systems. These enzymes are crucial for breaking the stable chemical bonds of these compounds.

Monooxygenases are a key class of enzymes that initiate the aerobic degradation of both ethene and chloroethenes. oup.comoup.comresearchgate.net These enzymes incorporate one atom of molecular oxygen (O₂) into the substrate.

Alkene Monooxygenase (AkMO): This enzyme is central to the metabolic degradation of ethene and VC in bacteria like Mycobacterium and Nocardioides. oup.comunimi.it It catalyzes the initial epoxidation, converting ethene to epoxyethane and VC to chlorooxirane. oup.comcapes.gov.br The AkMO in Mycobacterium strain JS60 is a four-component enzyme encoded by the etnABCD genes. capes.gov.br

Methane Monooxygenase (MMO): Found in methanotrophs, MMO fortuitously oxidizes chloroethenes. mdpi.commicrobe.com Both soluble (sMMO) and particulate (pMMO) forms exist, with sMMO having a broader substrate range for chloroethene degradation. mdpi.com

Toluene and Butane (B89635) Monooxygenases: Bacteria that grow on toluene or butane produce monooxygenases that can also cometabolize chloroethenes like TCE. microbe.comnih.gov

Epoxyalkane:Coenzyme M Transferase (EaCoMT) is a critical enzyme in the subsequent step of the aerobic assimilation pathway for ethene and VC. oup.comunimi.itdtic.mil After the initial epoxidation by AkMO, the resulting epoxides (epoxyethane and chlorooxirane) are highly reactive. oup.com EaCoMT, encoded by the etnE gene, detoxifies these epoxides by conjugating them to coenzyme M (CoM). oup.commicrobe.comcapes.gov.br This reaction is a crucial step that channels the carbon into the central metabolism for energy and growth. capes.gov.br The discovery of the CoM-dependent pathway was a significant advancement in understanding how bacteria can safely metabolize these reactive intermediates. oup.comdtic.mil

Other enzyme systems involved in the broader degradation pathways include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate and are also implicated in the aerobic cometabolism of chloroethenes. oup.comfrontiersin.org

Dehydrogenases and Aldehyde Dehydrogenases: Following the initial oxidation and epoxide ring-opening, a series of dehydrogenases are likely involved in oxidizing the resulting alcohols and aldehydes, eventually leading to intermediates that can enter the TCA cycle. researchgate.net

Enzyme SystemFunctionSubstrate(s)Microbial Group Example
Alkene Monooxygenase (AkMO)Initial epoxidationEthene, VC oup.comunimi.itMycobacterium sp. oup.com
Methane Monooxygenase (MMO)Fortuitous oxidationMethane, TCE, DCE, VC mdpi.commicrobe.comMethanotrophs mdpi.com
Epoxyalkane:Coenzyme M Transferase (EaCoMT)Epoxide conjugationEpoxyethane, Chlorooxirane oup.comcapes.gov.brMycobacterium sp. dtic.mil
Toluene MonooxygenaseFortuitous oxidationToluene, TCE frontiersin.orgmicrobe.comPseudomonas sp. microbe.com
Mineralization to Carbon Dioxide and Methane

Abiotic Transformation Processes

While microbial degradation is a major pathway for the transformation of chloroethene and ethene, abiotic (non-biological) processes can also contribute to their degradation in the environment. These chemical reactions occur without the direct involvement of microorganisms, although they can be influenced by microbially-mediated changes in geochemical conditions.

One of the most significant abiotic degradation pathways for chlorinated ethenes involves reactions with iron-bearing minerals.

Zero-Valent Iron (ZVI): ZVI is commonly used in permeable reactive barriers for in-situ groundwater remediation. It can chemically reduce chlorinated ethenes. This process is a form of abiotic reductive dechlorination.

Iron Sulfide Minerals (e.g., Mackinawite, Pyrite): These minerals, often formed under sulfate-reducing conditions (which can be biologically driven), can also mediate the abiotic reductive dechlorination of chloroethenes.

Magnetite: Some studies suggest that magnetite (Fe₃O₄) can also play a role in the abiotic degradation of chlorinated compounds. microbe.com

The abiotic transformation of ethene is less commonly a focus of remediation, as it is generally considered a non-toxic end product of reductive dechlorination. However, under certain atmospheric conditions, ethene can undergo abiotic transformation. It is a reactive molecule in the troposphere, where it can be oxidized by hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), contributing to the formation of photochemical smog. oup.com The primary products of these atmospheric reactions are also reactive compounds. oup.com

It is important to note that biotic and abiotic processes are often intertwined. For example, microbial activity can create the anoxic and reducing conditions necessary for abiotic reductive dechlorination by iron minerals to occur. rsc.org

ProcessCompound(s) AffectedKey Reactant/MediatorEnvironmental Condition
Reductive DechlorinationChloroethenes (PCE, TCE, DCE, VC)Zero-Valent Iron (ZVI)Anoxic/Reducing
Reductive DechlorinationChloroethenesIron Sulfide MineralsAnoxic/Sulfate-Reducing
Reductive DechlorinationChloroethenesMagnetiteAnoxic/Reducing
Atmospheric OxidationEtheneHydroxyl radicals, Ozone, Nitrate radicalsAtmospheric/Oxic

Photochemical Degradation in Atmospheric Systems

Once released into the atmosphere, both chloroethene (vinyl chloride) and ethene are subject to photochemical degradation. The primary pathway for this degradation is their reaction with photochemically generated hydroxyl radicals (•OH). cdc.gov

For chloroethene, this reaction leads to an estimated atmospheric half-life of approximately 1.54 days, assuming a hydroxyl radical concentration of 1.5 x 10^6 molecules/cm³ and a 12-hour sunlit day. Due to its high vapor pressure and Henry's Law constant, chloroethene that is released to soil or water is expected to volatilize rapidly, making its atmospheric degradation a significant environmental fate process. cdc.gov

Ethene also undergoes rapid turnover in the atmosphere due to photochemical reactions, with an estimated half-life of about 56 hours. oup.comoup.com Natural sources of ethene include photochemical reactions in addition to emissions from fossil fuels, biomass burning, and biological processes. oup.comoup.com The products of ethene's atmospheric degradation are reactive and can contribute to the formation of photochemical smog. oup.com

Reaction with Metal Reductants (e.g., Zero-Valent Metals like Zn(0))

Zero-valent metals (ZVMs), such as zero-valent zinc (Zn(0)) and zero-valent iron (Fe(0)), are effective reductants for chlorinated hydrocarbons like chloroethene and are a focus of environmental remediation research. acs.orgresearchgate.net Zn(0) is a more potent reductant than Fe(0), with a standard reduction potential of -0.763 V compared to -0.44 V for iron. nih.govcore.ac.uk This greater reducing power often leads to faster degradation rates for chlorinated ethenes. nih.gov The reactions are heterogeneous, occurring on the metal surface, and can transform chlorinated ethenes into less chlorinated or non-chlorinated products. nih.govwright.edu

Product Distribution and Reaction Kinetics

The reaction of chlorinated ethylenes with Zn(0) has been studied in detail, revealing pathways that lead to various degradation products. acs.orgdss.go.th The process generally follows pseudo-first-order kinetics, with the rate of disappearance of the parent compound and the appearance of products being modeled accordingly. acs.orgdss.go.th

For the more highly chlorinated ethenes like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE), reaction with zinc yields a mixture of products through different pathways. acs.orgdss.go.th Reductive elimination of TCE, for instance, gives rise to chlorinated acetylenes, which are then rapidly reduced further. acs.orgdss.go.th The reaction of TCE with zinc also produces the three dichloroethylene (DCE) isomers, vinyl chloride (chloroethene), acetylene, and ethylene (B1197577). dss.go.th For the DCE isomers, reaction with Zn(0) produces acetylene, vinyl chloride, and ethylene. dss.go.th

Studies have quantified the distribution of products from the reaction of various chlorinated ethylenes with Zn(0). Reductive β-elimination is a significant pathway, and its importance varies with the specific chloroethene. For instance, reductive β-elimination accounts for approximately 15% of PCE transformation and 30% of TCE transformation, but becomes much more dominant for cis-DCE (85%) and trans-DCE (95%). acs.orgdss.go.th The final, non-chlorinated products are typically ethene and ethane. usgs.govdss.go.th

Product Distribution from Chlorinated Ethylene Reaction with Zn(0)

Parent Compound% Reaction via Reductive β-EliminationPrimary ProductsReference
Tetrachloroethylene (PCE)~15%Trichloroethylene, Dichloroacetylenes acs.org, dss.go.th
Trichloroethylene (TCE)~30%Dichloroethylene isomers, Vinyl chloride, Acetylene, Ethene acs.org, dss.go.th
cis-Dichloroethylene (cis-DCE)~85%Acetylene, Vinyl chloride, Ethene acs.org, dss.go.th
trans-Dichloroethylene (trans-DCE)~95%Acetylene, Vinyl chloride, Ethene acs.org, dss.go.th
Role of Electron Transfer Mechanisms

The degradation of chloroethenes by zero-valent metals involves the transfer of electrons from the metal to the organic compound. Two primary mechanisms are recognized: hydrogenolysis and reductive elimination. acs.orgwright.edu Hydrogenolysis involves the replacement of a chlorine atom with a hydrogen atom, while reductive elimination (specifically β-elimination for adjacent chlorine atoms) involves the removal of two chlorine atoms and the formation of a carbon-carbon triple bond (an alkyne). acs.orgresearchgate.netnih.gov Both pathways require a net transfer of two electrons. acs.org

The reaction can proceed through a single-electron transfer to form a radical anion, or via a two-electron transfer in a single step. acs.org The surface area-normalized rate constants for the disappearance of chlorinated ethylenes in reaction with Zn(0) show a good correlation with both one-electron (E1) and two-electron (E2) reduction potentials. acs.orgdss.go.th This correlation allows for the prediction of both reaction rates and the distribution of products. acs.orgdss.go.th The fraction of the reaction proceeding via reductive elimination increases as the two-electron reduction potential for this pathway becomes more favorable compared to that for hydrogenolysis. acs.org

For reactions with zero-valent iron, the mechanism can involve either direct electron transfer from the metal surface or reaction with atomic hydrogen formed from the corrosion of iron in water. nih.govacs.org Studies have shown that for TCE, reduction can occur via both direct electron transfer and atomic hydrogen, while PCE reduction proceeds mainly through direct electron transfer. acs.org The preference for a concerted two-electron β-elimination pathway might explain why chloroethenes that lack a trans pair of chlorine atoms, like chloroethene itself, react more slowly. acs.org

Environmental Fate and Transport Dynamics

Volatilization from Aqueous and Soil Phases

Chloroethene and ethene are highly volatile compounds, a characteristic that significantly influences their environmental transport. This volatility is quantified by a high Henry's Law constant, which for chloroethene is 2820 Pa-m³/mol at 24°C. This value indicates a strong tendency for the chemical to partition from water and moist soil into the atmosphere. cdc.gov

When released into water or soil, chloroethene is expected to volatilize rapidly from surfaces. cdc.govepa.gov The half-life for evaporation from water has been estimated in laboratory systems to range from a few hours to less than an hour. epa.gov For environmental systems like rivers, ponds, and lakes, estimated volatilization half-lives range from hours to several days. epa.gov This rapid volatilization means that atmospheric transport and degradation are key fate processes. cdc.gov Similarly, ethene is a gas at ambient temperatures and its leakage from industrial or natural sources leads to its presence in the atmosphere, where it has a relatively short half-life. oup.comoup.com

Sorption-Desorption Behavior in Geologic Media

The interaction of chloroethene and ethene with soil and sediment is governed by sorption and desorption processes. For organic compounds, sorption is often related to the organic carbon content of the geologic media. The organic carbon-normalized adsorption coefficient (Koc) is a measure of this tendency.

Chloroethene has a measured Koc value of 56, which indicates that it is highly mobile in soil and has a low tendency to adsorb to soil particles. Its adsorption to soil is proportional to the organic carbon content, with stronger adsorption to materials like peat moss and much weaker adsorption to clay or sand. epa.gov Because of its low sorption potential, chloroethene is not strongly retained in soil and can readily leach through subsurface soils, potentially contaminating groundwater. cdc.govepa.gov The combination of high volatility and low sorption means that chloroethene that is not quickly volatilized can be transported through the soil column. cdc.gov Studies on similar volatile organic compounds have shown that sorption is often reversible, and the Freundlich isotherm model can be used to describe the sorption and desorption behavior. researchgate.netnih.govfrontiersin.org

Environmental Partitioning Modeling (Air, Water, Soil, Sediment)

The environmental distribution of chemical compounds is governed by their physical and chemical properties, which dictate how they partition between air, water, soil, and sediment. Modeling this partitioning behavior is crucial for predicting a chemical's environmental fate, transport, and potential exposure pathways. Fugacity models are often employed for this purpose, providing a framework to understand the equilibrium distribution of a chemical in a multi-compartment environment. researchgate.netepa.gov

Chloroethene (Vinyl Chloride)

Chloroethene is a volatile organic compound, and its partitioning behavior is dominated by a strong tendency to move into the atmosphere. industrialchemicals.gov.au Its high volatility is indicated by a high vapor pressure (2,600 mm Hg at 25°C) and a significant Henry's Law constant, which has been reported between 2.71 x 10⁻² and 5.60 x 10⁻² atm-m³/mol. epa.govca.gov This high volatility leads to rapid evaporation from both water and moist soil surfaces. industrialchemicals.gov.auepa.gov

The soil sorption coefficient (Koc), which measures the tendency of a chemical to bind to organic carbon in soil and sediment, has been reported with some variability. A measured organic carbon-normalized adsorption coefficient (Koc) of 56 L/kg suggests high mobility in soil, indicating a potential to leach into groundwater. industrialchemicals.gov.auepa.gov However, a higher average Koc value of 382 L/kg has also been reported by the U.S. Environmental Protection Agency, suggesting more significant sorption to organic carbon. epa.gov Despite this, evaporative losses are generally expected to be the dominant process for chloroethene in soil. industrialchemicals.gov.au

Fugacity modeling provides further insight into its environmental distribution. A standard Level III fugacity model, which assumes equal and continuous emission to air, water, and soil, predicts that the majority of chloroethene will partition into water (66.6%) and air (29.9%), with minor amounts in soil (3.29%) and sediment (0.183%). industrialchemicals.gov.au However, a more realistic scenario for industrial releases, where emissions are primarily to the atmosphere, predicts that 99.9% of the chemical will remain in the air. industrialchemicals.gov.au

Ethene (Ethylene)

Ethene is also a highly volatile gas. Theoretical fugacity models predict that the atmosphere is the primary environmental sink for ethene, containing an estimated 99.99915% of the total global amount. oup.comoup.com The remainder partitions into water, soils, sediments, and biota. oup.comoup.com Its preference for the gas phase is supported by its physical properties, including its Henry's Law constant. In aqueous and terrestrial environments, its removal is slower than in the atmosphere and is primarily driven by biological processes. oup.com

Interactive Data Table: Partitioning Coefficients for Chloroethene and Ethene

CompoundParameterValueLog ValuePredominant Phase/BehaviorSource(s)
Chloroethene Henry's Law Constant (HLC)2.71E-02 atm-m³/mol-High volatility from water ca.gov
Henry's Law Constant (HLC)0.0560 atm-m³/mol-High volatility from water epa.gov
Vapor Pressure2,600 mm Hg (at 25°C)-High volatility epa.gov
Octanol:Water Partition Coefficient (Kow)24.01.38Octanol/Organic Phase epa.gov
Organic Carbon:Water Partition Coefficient (Koc)56 L/kg1.75High mobility in soil industrialchemicals.gov.auepa.gov
Organic Carbon:Water Partition Coefficient (Koc)382 L/kg2.58Sorption to organic carbon epa.gov
Ethene Henry's Law Constant (kH)4.9 x 10⁻³ M/atm-Volatile from water noaa.gov
Fugacity Model Distribution99.99915% in atmosphere-Partitions primarily to air oup.comoup.com

Transformation Products and their Subsequent Fate

Once released into the environment, chloroethene and ethene undergo various transformation processes, including biodegradation under both aerobic and anaerobic conditions, as well as abiotic degradation. These pathways determine the ultimate fate of the parent compounds and lead to the formation of various transformation products.

Chloroethene (Vinyl Chloride)

Chloroethene is a well-known intermediate product from the anaerobic biodegradation of more highly chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE). cdc.gov The typical anaerobic reductive dechlorination pathway proceeds sequentially: PCE → TCE → dichloroethene (DCE) → chloroethene (VC) → ethene. mdpi.comresearchgate.net

The subsequent fate of chloroethene depends heavily on the prevailing environmental conditions:

Anaerobic Reductive Dechlorination: Under strictly anaerobic conditions, chloroethene can be further dechlorinated to the non-toxic end product, ethene. mdpi.cominternationalscholarsjournals.com Some microorganisms can also hydrogenate the resulting ethene to form ethane. dss.go.thmdpi.com In some complex methanogenic environments, chloroethene has been observed to degrade further into carbon dioxide and even methane. dss.go.th

Aerobic Oxidation: In the presence of oxygen, chloroethene can be effectively degraded. industrialchemicals.gov.au Aerobic bacteria can use it as a primary substrate for growth and energy, a process known as metabolic oxidation, mineralizing it to CO2. oup.cominternationalscholarsjournals.comhabitablefuture.org This is a crucial pathway for the natural attenuation of chloroethene plumes, where anaerobic degradation of parent compounds generates chloroethene that can then migrate to an aerobic zone. Aerobic cometabolism also occurs, where enzymes produced by bacteria to degrade other substrates, like methane, fortuitously oxidize chloroethene. mdpi.com

Abiotic Degradation: In the atmosphere, chloroethene is relatively short-lived. It is degraded primarily through reactions with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 1.5 days. epa.govcdc.gov Abiotic degradation in water can also occur via reactions with minerals. For instance, transformation in the presence of certain iron minerals can yield products like acetylene. nih.gov

Ethene (Ethylene)

Ethene is often considered an environmentally acceptable endpoint for the bioremediation of chlorinated solvents. oup.com However, it is also a reactive molecule that undergoes further transformations.

Atmospheric Reactions: In the troposphere, ethene is rapidly turned over through photochemical reactions. oup.comoup.com It reacts with nitrogen oxides in the presence of sunlight to form ground-level ozone, hydroxyl radicals, and other reactive species that contribute to photochemical smog. oup.com

Aerobic Biodegradation: Ethene can serve as a growth substrate for certain aerobic bacteria (etheneotrophs). mdpi.com These microorganisms typically initiate the degradation pathway using monooxygenase enzymes, which convert ethene to epoxyethane (ethylene oxide). oup.com Epoxyethane is a reactive epoxide that can be further metabolized.

Anaerobic Transformations: While ethene is primarily produced under anaerobic conditions from chloroethene degradation, it can also be transformed further. For example, it can be hydrogenated to ethane. mdpi.com

Interactive Data Table: Environmental Transformation Pathways and Products

Parent CompoundPathwayConditionsKey Transformation ProductsSubsequent Fate of ProductsSource(s)
Chloroethene Reductive DechlorinationAnaerobicEthene, EthaneEthene can be oxidized aerobically or react in the atmosphere; Ethane is relatively stable. mdpi.cominternationalscholarsjournals.comdss.go.th
Reductive DechlorinationMethanogenicMethane (CH4), Carbon Dioxide (CO2)Stable end products under these conditions. dss.go.th
Aerobic Oxidation (Metabolic/Cometabolic)AerobicCarbon Dioxide (CO2)Final mineralization product. industrialchemicals.gov.auhabitablefuture.org
Atmospheric PhotodegradationAtmosphericVarious radicals and oxidation productsContribution to atmospheric chemistry. epa.govcdc.gov
Abiotic DegradationAnoxic (with minerals)AcetyleneCan be hydrogenated to ethene. nih.gov
Ethene Atmospheric PhotodegradationAtmospheric (with NOx, sunlight)Ozone, Hydroxyl Radicals, EpoxyethaneContribute to photochemical smog; Epoxyethane is reactive and can be further metabolized. oup.com
Aerobic BiodegradationAerobicEpoxyethane (Ethylene Oxide)Further metabolized by microorganisms. oup.com
HydrogenationAnaerobic/AerobicEthaneA relatively stable alkane. mdpi.com

Advanced Analytical Techniques for Chloroethene and Ethene Detection and Characterization

Chromatographic Methods for Quantification

Chromatographic techniques are central to the separation and quantification of chloroethene and ethene from complex mixtures. These methods leverage the differential partitioning of the analytes between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely utilized technique for the quantification of volatile organic compounds (VOCs) like chloroethene and ethene. ufl.edumeasurlabs.com In this method, a gaseous sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column. ufl.edu The column's stationary phase interacts with the compounds, separating them based on their boiling points and polarities. As the separated components elute from the column, they are combusted in a hydrogen-air flame. ufl.edu This combustion produces ions, generating an electrical current that is proportional to the concentration of the analyte. ufl.edu

GC-FID is known for its high sensitivity towards hydrocarbons, making it well-suited for detecting ethene. While it can also quantify chloroethene, its sensitivity to halogenated compounds is lower than that for hydrocarbons. For trace-level analysis of ethene in various matrices, such as air or from fruit ripening, headspace GC-FID is a common approach. chromatographyonline.com To enhance detection limits, especially for trace amounts, dynamic enrichment or trapping techniques can be employed to concentrate the analytes before introduction into the GC system. chromatographyonline.com

Table 1: GC-FID Operating Conditions for Ethene Analysis

ParameterValue
Column Type Silica-based packed column
Oven Temperature 130 °C (isothermal)
Detector Flame Ionization Detector (FID)
Analysis Time < 4 minutes (with backflushing)
Detection Limit Parts-per-billion (ppb) range

This table presents typical conditions for the rapid analysis of ethene using GC-FID with backflushing to ensure system cleanliness and high sample throughput. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for both quantifying and definitively identifying chloroethene and ethene. spectroinlets.com After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint, allowing for unambiguous identification of the compounds. measurlabs.com

This technique is particularly valuable for analyzing complex environmental samples where co-elution of compounds can be an issue. spectroinlets.com For trace analysis of chloroethene and other volatile organic compounds in polymer-grade ethylene (B1197577) and propylene (B89431), a dedicated GC-MS system operating in selected ion monitoring (SIM) mode can achieve low limits of quantitation, such as 0.02 mol-ppm. antpedia.com In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes, which significantly enhances sensitivity and selectivity. antpedia.com

Table 2: GC-MS Method Parameters for Trace Chloroethene Analysis

ParameterSetting
Instrument Gas Chromatograph with Mass Spectrometer
Detection Mode Selected Ion Monitoring (SIM)
Column Polar fused silica (B1680970) capillary column
Calibration Multi-point external standard calibration
Lower Limit of Quantitation 0.02 mol-ppm

These parameters are for the determination of trace chloroethene in high-purity polymer-grade ethylene and propylene. antpedia.com

Purge-and-Trap Techniques for Sample Introduction from Various Matrices (Water, Soil)

For the analysis of volatile compounds like chloroethene and ethene in water and soil, purge-and-trap is a standard and effective sample introduction method. This technique involves bubbling an inert gas through a sample, which strips the volatile compounds from the matrix. sigmaaldrich.com The gas stream then passes through a sorbent trap, where the analytes are concentrated. sigmaaldrich.com After purging, the trap is rapidly heated, and the desorbed compounds are backflushed with the carrier gas into the GC or GC-MS system for analysis. sigmaaldrich.comsynectics.net

This method is highly efficient for transferring volatile components from an aqueous or solid phase to the vapor phase, allowing for low detection limits in the parts-per-billion (ppb) range. sigmaaldrich.com The U.S. Environmental Protection Agency (EPA) has established standardized purge-and-trap methods, such as Method 5030 for aqueous samples and Method 5035 for solid samples, which are widely used in environmental laboratories. epa.govepa.gov For solid samples, the vial containing the sample is often heated to 40°C and agitated to facilitate the purging of volatiles. epa.gov

Headspace Analysis and Solid-Phase Microextraction (SPME)

Headspace analysis and solid-phase microextraction (SPME) are solvent-free sample preparation techniques that are particularly useful for the analysis of volatile compounds. chromatographyonline.com In headspace analysis, a sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC.

SPME is a more advanced technique that integrates sample extraction, concentration, and introduction into a single step. chromatographyonline.comfrontiersin.org A fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace of a sample. researchgate.net The volatile analytes adsorb/absorb onto the fiber, which is then retracted and inserted directly into the hot injector of a GC for desorption and analysis. researchgate.net HS-SPME coupled with GC-MS is a powerful tool for identifying volatile and semi-volatile organic compounds in a wide range of matrices, including drinking water and polymeric materials. chromatographyonline.comrestek.com This method has been shown to achieve low limits of quantification, in the ng/mL (ppb) range, for chloroethene in water. restek.com

Table 3: HS-SPME-GC-MS Performance for Chloroethene in Drinking Water

ParameterResult
Method Detection Limit (MDL) 0.2 ng/mL (ppb)
Calibration Range r² 0.923-0.999
Analytical Precision (%RSD) 2-15%
Limit of Quantification (LOQ) 0.0029-3.033 ng/mL

This table summarizes the performance of a Headspace-SPME-GC-MS method for the determination of volatile organic compounds, including chloroethene, in drinking water. restek.com

Spectroscopic Characterization Methods

Spectroscopic methods provide information about the molecular structure and vibrational properties of chloroethene and ethene.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for the characterization of molecules by probing their vibrational modes. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule.

For chloroethene, the infrared spectrum reveals characteristic absorption bands corresponding to C-H stretching, C=C stretching, and C-Cl stretching vibrations, as well as various bending modes. The analysis of the gas-phase infrared spectrum of related molecules, such as 1-fluoro-1-chloroethylene, has allowed for detailed vibrational assignments. aip.org For this similar molecule, planar fundamental vibrations were observed at wavenumbers including 3069, 1656, and 699 cm⁻¹, while out-of-plane fundamentals were found at 836 and 607 cm⁻¹. aip.org The study of such spectra, often in conjunction with quantum chemical calculations, aids in the precise understanding of the molecule's structure and bonding. mdpi.com

Table 4: Fundamental Vibrational Frequencies of a Chloroethene Analogue (1-Fluoro-1-Chloroethylene)

Vibrational ModeWavenumber (cm⁻¹)
Planar Fundamental3069
Planar Fundamental3016
Planar Fundamental1656
Planar Fundamental1383
Planar Fundamental1186
Planar Fundamental947
Planar Fundamental699
Out-of-Plane Fundamental836
Out-of-Plane Fundamental607

This table shows the assigned fundamental vibrational frequencies for gaseous 1-fluoro-1-chloroethylene, providing insight into the types of vibrations observed for halogenated ethenes. aip.org

Mass Spectrometry for Isotopic Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful and versatile analytical tool that provides crucial information on the molecular weight and structure of chloroethene and ethene. When coupled with gas chromatography (GC-MS), it allows for the separation of complex mixtures and the definitive identification of individual compounds based on their unique mass spectra. In recent years, the application of isotope ratio mass spectrometry (IRMS) has revolutionized the study of these compounds in the environment.

Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C and ³⁷Cl/³⁵Cl) within a specific organic compound. This is typically achieved using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). sisweb.comepa.gov The isotopic composition is expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. kau.edu.sa

For chloroethene, both carbon (δ¹³C) and chlorine (δ³⁷Cl) isotope analysis provide valuable insights. researchgate.net During biodegradation or abiotic degradation processes, chemical bonds containing lighter isotopes (e.g., ¹²C-H, ³⁵Cl-C) are typically broken more readily than those with heavier isotopes (e.g., ¹³C-H, ³⁷Cl-C). researchgate.net This kinetic isotope effect leads to a measurable enrichment of the heavier isotope in the remaining, undegraded contaminant pool. By tracking these isotopic shifts, researchers can:

Identify and quantify degradation: The extent of isotopic fractionation can be used to quantify the degree of contaminant degradation in the field. 3m.com

Distinguish between degradation pathways: Different degradation mechanisms (e.g., aerobic vs. anaerobic, biotic vs. abiotic) often result in distinct isotopic enrichment factors. researchgate.netacs.org For instance, the carbon isotope enrichment factors (ε) for aerobic degradation of chloroethene are generally smaller than those observed during anaerobic reductive dechlorination. researchgate.netoup.com

Differentiate contaminant sources: Manufactured chloroethene often has a distinct isotopic signature compared to chloroethene that is formed as a degradation product from tetrachloroethene (PCE) or trichloroethene (TCE). researchgate.netfloridadep.gov For example, manufactured TCE can have a δ²H value of 100‰ or higher, while TCE from PCE biodegradation derives its hydrogen from groundwater, which typically has a δ²H near 0‰. floridadep.gov

The analysis of ethene's stable carbon isotopes (δ¹³C) is also critical, particularly in the context of chloroethene bioremediation. Ethene is the final, non-toxic end product of the complete reductive dechlorination of chloroethenes. researchgate.net However, ethene itself can be subject to further biodegradation under both aerobic and anaerobic conditions. sisweb.comepa.gov CSIA of ethene can help to resolve uncertainties in the chloroethene mass balance at a contaminated site. A lack of ethene accumulation might otherwise be misinterpreted as incomplete dechlorination, when in fact, the ethene is being biodegraded. sisweb.comepa.gov

Molecular Structure Confirmation

Standard GC-MS analysis is fundamental for the confirmation of the molecular structures of chloroethene and ethene. In the mass spectrometer, molecules are ionized and fragmented in a characteristic pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For chloroethene, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive pattern in the mass spectrum, particularly for the molecular ion and any chlorine-containing fragments, which appear as double peaks two mass units apart. researchgate.net This isotopic pattern provides unambiguous confirmation of the presence of chlorine in the molecule.

Table 1: Typical Isotopic Signatures of Chloroethene

Source/ConditionIsotope SystemTypical δ Value (‰)Reference
Manufactured Commercial Chloroethenesδ³⁷Cl-3.7 to +10.7 researchgate.net
Chloroethene from PCE/TCE Degradationδ³⁷Cl+2.0 to +7.5 researchgate.net
Anaerobic Reductive Dechlorination of VCε¹³C-24.0 ± 2.0 oup.com
Aerobic Degradation of Etheneε¹³C-3.0 ± 0.3 sisweb.comepa.gov
Anaerobic Degradation of Etheneε¹³C-4.0 to -6.7 sisweb.comepa.gov

Detection Limits and Method Validation in Environmental and Industrial Contexts

The ability to detect chloroethene and ethene at very low concentrations is crucial for environmental monitoring and ensuring compliance with regulatory standards. Various analytical methods are employed, each with its own characteristic detection limits and validation requirements.

Detection Limits

Method Detection Limits (MDLs) represent the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. These limits are highly dependent on the analytical instrumentation, the sample matrix (e.g., groundwater, air), and the sample preparation technique.

For groundwater analysis , Purge and Trap (P&T) coupled with GC-MS is a common and highly sensitive method for volatile organic compounds (VOCs). thermofisher.comnih.gov EPA Method 8260C, for instance, suggests that using standard quadrupole instrumentation with P&T can achieve detection limits of approximately 5 µg/L for groundwater. floridadep.gov Specialized techniques, such as In-Tube Extraction Dynamic Headspace (ITEX-DHS) coupled to GC-MS, have demonstrated MDLs for vinyl chloride as low as 0.002 µg/L in drinking water. who.int For ethene in groundwater, headspace GC-FID analysis is common, with required quantitation limits for natural attenuation monitoring often set at 0.01 mg/L (10 µg/L). clu-in.org

For air analysis , methods like EPA TO-15, which involve collecting samples in specially prepared canisters followed by GC-MS analysis, are standard. While the original method cited a detection limit of 0.5 parts per billion by volume (ppbv), advancements have pushed these limits much lower. epa.gov Modern systems using pre-concentration techniques can achieve MDLs in the low parts-per-trillion by volume (pptv) range, with some studies reporting MDLs for chloroethene as low as 6 pptv. epa.govrestek.com For ethene in air, techniques like GC-FID can achieve detection limits of around 1 ppbv, while more sensitive methods like laser photo-acoustic spectroscopy (LPAS) have reported detection limits below 0.7 ppbv. acs.orgnih.gov

Table 2: Representative Detection Limits for Chloroethene and Ethene

CompoundMatrixAnalytical MethodDetection LimitReference
Chloroethene (Vinyl Chloride)GroundwaterHS-SPME-GC-FID1.3 - 6 µg/L oup.com
Chloroethene (Vinyl Chloride)GroundwaterP&T-GC-MS (EPA 8260C)~5 µg/L floridadep.gov
Chloroethene (Vinyl Chloride)Drinking WaterITEX-DHS-GC-MS0.002 µg/L who.int
Chloroethene (Vinyl Chloride)AirCanister-GC-MS (Trace TO-15)0.7 pptv srainstruments.it
EtheneGroundwaterHeadspace GC-FID10 µg/L (QL) clu-in.org
EtheneAirGC-FID~1 ppbv acs.org
EtheneAirLaser Photo-Acoustic Spectroscopy<0.7 ppbv nih.gov
EtheneAirTD-GC-FID<1 ppb sisweb.com

Method Validation

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established comprehensive guidelines for method validation. ebi.ac.uk For methods like EPA 8260, validation involves demonstrating acceptable performance for several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is often assessed by analyzing a series of calibration standards and requiring the relative standard deviation (RSD) of the response factors to be below a certain threshold (e.g., <20%). ebi.ac.uk

Accuracy: The closeness of the measured value to the true value. It is often evaluated by analyzing a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery.

Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the standard deviation or RSD of replicate measurements.

Method Detection Limit (MDL): As defined above, this is statistically determined by analyzing a series of low-concentration samples.

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

These validation procedures ensure that the data generated are reliable, reproducible, and legally defensible, which is essential for both environmental and industrial applications. ebi.ac.ukpolimi.it

Monitoring Strategies in Environmental Systems (e.g., Groundwater, Air)

Effective monitoring strategies for chloroethene and ethene are essential for assessing contamination, tracking the progress of remediation efforts, and protecting human health and the environment. The choice of strategy depends on the specific objectives, the environmental medium being monitored, and the nature of the potential sources.

Groundwater Monitoring

In groundwater systems, monitoring strategies often focus on understanding the fate and transport of chloroethene plumes. A common approach involves the installation of a network of monitoring wells at and downgradient from a known or suspected source area. Regular sampling from these wells provides data on the spatial and temporal distribution of chloroethene and its degradation products, including ethene.

The integration of CSIA into groundwater monitoring programs provides a powerful line of evidence for assessing the effectiveness of natural attenuation or enhanced bioremediation. floridadep.gov By analyzing the isotopic composition of chloroethene and ethene along the groundwater flow path, it is possible to confirm that degradation is occurring and to estimate its rate. researchgate.net3m.com This approach helps to distinguish between a decrease in concentration due to degradation versus non-destructive processes like dilution and dispersion. researchgate.net

Air Monitoring

Monitoring for chloroethene and ethene in ambient and industrial air is critical for assessing inhalation exposure risks and identifying emission sources. Strategies can range from periodic grab sampling to continuous monitoring.

Canister Sampling: A widely used method involves collecting whole air samples over a specific period (e.g., 24 hours) in evacuated stainless steel canisters. These samples are then sent to a laboratory for analysis by GC-MS, often following EPA Method TO-15. epa.gov This approach provides a time-integrated average concentration.

Fenceline Monitoring: For industrial facilities that produce or use chloroethene, fenceline monitoring is an increasingly common strategy. This involves placing a series of air monitors around the perimeter of the facility to detect fugitive emissions. Passive samplers, which collect contaminants over a period of days to weeks, or continuous real-time monitors can be deployed. restek.com Recent regulations have proposed the use of specific methods, such as EPA Method 327, for fenceline monitoring of vinyl chloride. restek.com

Source and Area Monitoring: In some cases, monitoring may be targeted at specific potential emission points within an industrial facility or in community areas near such facilities to assess localized impacts. kau.edu.sa This can involve both stationary monitors and mobile monitoring platforms to map the spatial distribution of pollutants.

These monitoring strategies, underpinned by advanced analytical techniques, are indispensable for the effective management of chloroethene and ethene in the environment.

Quantum Chemical and Computational Investigations of Chloroethene and Ethene Reactivity

Electronic Structure Calculations

Electronic structure calculations are foundational to understanding molecular reactivity. They provide detailed information about electron distribution, bonding characteristics, and the energetics of molecular transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone for investigating reaction pathways due to its balance of accuracy and computational efficiency. Studies employing DFT have mapped out various reaction mechanisms for both ethene and chloroethene.

For ethene, DFT calculations have been utilized to study its dehydrogenation on metal surfaces, such as Pd(111). These investigations analyze adsorption modes and binding energies of various intermediates, calculating activation barriers for key steps like the conversion of ethylene (B1197577) to vinyl and vinyl to ethylidyne acs.org. For instance, the conversion of ethylene to vinyl on Pd(111) was found to have an activation barrier of 151 kJ/mol, while the subsequent step to ethylidyne had a barrier of 84 kJ/mol acs.org. DFT has also been applied to study the electrophilic addition of hydrogen chloride (HCl) to ethene, examining the transition state structure and energy, and providing insights into the bonding interactions within the transition state aip.org. Furthermore, DFT methods have been instrumental in exploring the mechanisms of ethylene polymerization, detailing active sites and reaction pathways on catalytic surfaces chemistryviews.org.

In the case of chloroethenes, DFT studies have elucidated degradation pathways, particularly in environmental remediation contexts. Periodic DFT calculations combined with the climbing image nudged elastic band (CI-NEB) method have been used to investigate the reductive β-elimination of chloroethenes on zerovalent iron. These studies have determined activation energies for rate-limiting steps, revealing a reactivity order of perchloroethene (PCE) > trichloroethene (TCE) > cis-dichloroethene (cis-DCE) acs.org. The calculated activation energies for the rate-limiting steps were 9.9 kJ/mol for PCE, 16.6 kJ/mol for TCE, and 23.8 kJ/mol for cis-DCE acs.org. DFT has also been employed to understand reaction mechanisms involving chloroethenes, such as the formation of chloroethane (B1197429) from dichloroethylene carbonate, identifying the rate-determining step as HCl elimination from chlorovinyl chloride rsc.org. Additionally, DFT calculations have been used to study the reaction of the nitrate (B79036) radical (NO₃) with vinyl chloride, proposing reaction mechanisms and identifying key intermediates and products acs.orgacs.org.

Ab Initio and CASSCF Calculations for Reaction Mechanisms

Ab Initio methods, including Configuration Interaction (CI) and Complete Active Space Self-Consistent Field (CASSCF) calculations, offer higher levels of theoretical rigor for studying reaction mechanisms, particularly for systems where electron correlation is significant.

CASSCF and CASPT2 calculations have been employed to investigate the gas-phase addition of ozone to ethene, fluoroethene, and chloroethene. These studies optimized reactant, transition state, and product structures, and calculated rate constants and Arrhenius kinetic parameters using conventional Transition State Theory a3space.org. For the reaction of NO₃ radical with vinyl chloride, CASSCF calculations, often in conjunction with DFT (B3LYP), have been used to refine potential energy surfaces and identify detailed reaction pathways and transition states acs.orgacs.org.

Other Ab Initio methods like CI have been used alongside DFT to study the electrophilic addition of HCl to ethene, providing detailed examinations of transition state structures and energies aip.org. Furthermore, Ab Initio investigations using methods such as MP2 and CASSCF have been applied to atmospheric reactions, for example, studying the mechanism of the ClO + O reaction, identifying various minimum energy geometries and transition states scielo.org.mx. The reaction between ethene and chlorine (C₂H₄ + Cl₂) has also been explored using CASSCF and Multi-Reference Configuration Interaction (MRCI) calculations, revealing differences in barrier heights depending on the level of theory employed researchgate.net.

Molecular Orbital Analysis and Bonding Characteristics

The chemical reactivity of ethene and chloroethene is intrinsically linked to their molecular orbital (MO) structure and bonding characteristics. Ethene possesses a carbon-carbon double bond, which consists of one sigma (σ) bond and one pi (π) bond libretexts.orglibretexts.orgabpischools.org.uk. The σ bond is formed by the direct overlap of hybridized sp² orbitals along the internuclear axis, providing a strong, localized bond. The π bond, however, arises from the side-on overlap of unhybridized p orbitals above and below the molecular plane libretexts.orglibretexts.orgabpischools.org.uk.

This π bond is characterized by a higher electron density situated away from the nuclei and is generally weaker than the σ bond libretexts.orgquora.com. This feature makes the π system of ethene the primary site for electrophilic attack and chemical reactions, such as addition reactions libretexts.orgquora.com. The molecular orbitals of ethene include a bonding π orbital (π) and an antibonding π* orbital (π*). The π bonding orbital, being the Highest Occupied Molecular Orbital (HOMO) in ethene, is readily accessible to electrophiles libretexts.org.

The presence of chlorine substituents in chloroethene modifies these bonding characteristics. The electronegativity of chlorine atoms influences the electron distribution within the π system, affecting the molecule's reactivity towards different reagents compared to unsubstituted ethene. Computational studies often analyze the frontier molecular orbitals (HOMO and LUMO) and the electron density distribution to rationalize observed reactivity trends rsc.org.

Reaction Kinetics and Thermodynamic Modeling

Understanding the rates and thermodynamic feasibility of chemical reactions is crucial. Computational methods, particularly those rooted in Transition State Theory (TST), are vital for predicting kinetic parameters and energy landscapes.

Transition State Theory Applications to Chloroethene Reactions

Transition State Theory (TST) and its variants, such as Variational Transition State Theory (VTST), are powerful tools for calculating chemical reaction rates. These methods rely on identifying the transition state – the highest energy point along the reaction pathway – and calculating its properties.

For chloroethene, TST has been applied to determine rate constants for reactions like the addition of ozone. Conventional TST was used to calculate rate constants and Arrhenius kinetic parameters for the ozone addition to chloroethene a3space.org. Studies investigating the reaction of the NO₃ radical with vinyl chloride have also estimated reaction rate constants, providing kinetic data derived from computational modeling acs.orgacs.org. Furthermore, TST principles are applied in calculating activation-free energies for reactions involving chloro-organic compounds, such as the reaction of chloroethylene oxide with guanine, where TST helps correlate computational findings with experimental rate constants researchgate.net.

For ethene, TST-related methods are extensively used. VTST, along with semiclassical tunneling calculations, are implemented in programs like POLYRATE to accurately compute reaction rates for various chemical systems umn.edu. VTST provides theoretical frameworks for calculating pressure-dependent rate constants and incorporating quantum mechanical tunneling effects, which are significant for light atom transfers researchgate.net. For the addition of HCl to ethene, computational studies have yielded tunneling corrections to reaction barriers, indicating the importance of quantum effects in the reaction dynamics aip.orgaip.org. Classical trajectory simulations are also employed to study post-transition state dynamics, offering a more detailed view of reaction events beyond the static transition state tandfonline.com.

Computational Assessment of Degradation Pathways and Energy Landscapes

Computational methods are essential for mapping out degradation pathways and understanding the energy landscapes associated with the breakdown of chloroethene and ethene. This is particularly relevant in environmental chemistry and catalysis.

For ethene, computational studies have assessed its dehydrogenation pathways on catalytic surfaces. Density Functional Theory (DFT) calculations have been used to map out the energy landscape for ethylene dehydrogenation on Pd(111), identifying key intermediates and transition states involved in the C-H bond activation and isomerization steps acs.org. Investigations into reaction systems involving ethene, hydrogen, and oxygen atoms have utilized DFT (B3LYP) and CBS-QB3 methods to construct enthalpy diagrams and analyze the decomposition and isomerization pathways of ethoxyl radicals, contributing to the understanding of ethene oxidation processes vietnamjournal.ru.

For chloroethenes, computational assessments of degradation pathways are critical for environmental remediation. DFT studies have evaluated the reductive β-elimination of chlorinated ethenes on zerovalent iron surfaces, calculating activation energies and identifying rate-limiting steps, which directly inform degradation rates acs.org. These studies provide energy profiles along reaction coordinates, detailing the dechlorination process acs.org. Research also continues into identifying effective degradation pathways and rates for various organic contaminants, including chloroethenes, often employing computational modeling to elucidate mechanisms clu-in.org. For example, DFT has been used to elucidate the mechanism of chloroethane formation from dichloroethylene carbonate, identifying the rate-determining step in the degradation pathway rsc.org.

Compound List

Chloroethene (Vinyl Chloride)

Ethene (Ethylene)

Ethane (B1197151)

Hydrogen Chloride (HCl)

Ozone (O₃)

Nitrate Radical (NO₃)

Perchloroethene (PCE)

Trichloroethene (TCE)

cis-Dichloroethene (cis-DCE)

Chlorovinyl Chloride (CLVC)

Dichloroethylene Carbonate

Chloroethane

Vinyl Carbonate

Chloromethane

Dimethyl Carbonate (DMC)

Ethylene Oxide

Propylene (B89431) Oxide

Styrene (B11656) Oxide

Glycidamide

2-Cyanoethylene Oxide

Aflatoxin B1 exo-8,9-epoxide

Beta-propiolactone

Vinyl Carbamate Epoxide

Chlorine (Cl₂)

Chlorine Atom (Cl)

Chlorine Monoxide (ClO)

Oxygen Atom (O)

Oxygen Molecule (O₂)

Hydrogen Atom (H)

Ethyl Radical

Vinyl Radical

Ethylidene

Ethylidyne

Ethoxyl Radical

Formyl Chloride

Formaldehyde

Acetyl Chloride

Nitrous Acid

Nitric Acid

Epoxichloroethane

Q & A

Q. How can machine learning enhance predictive modeling of chloroethene’s transport in porous media?

  • Methodological Answer : Train neural networks on existing datasets (e.g., hydraulic conductivity, sorption coefficients) to predict migration rates. Validate models with column experiments using tracer dyes and X-ray tomography. Open-source libraries like TensorFlow or PyTorch enable parameter optimization. Publish model architectures and training data to foster community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.